(S,R,S)-AHPC-Me-C10-Br
Description
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Properties
Molecular Formula |
C34H51BrN4O4S |
|---|---|
Molecular Weight |
691.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(11-bromoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H51BrN4O4S/c1-23(25-15-17-26(18-16-25)30-24(2)36-22-44-30)37-32(42)28-20-27(40)21-39(28)33(43)31(34(3,4)5)38-29(41)14-12-10-8-6-7-9-11-13-19-35/h15-18,22-23,27-28,31,40H,6-14,19-21H2,1-5H3,(H,37,42)(H,38,41)/t23-,27+,28-,31+/m0/s1 |
InChI Key |
DYDLRAYTCZUFBG-GOGGMHKJSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCBr)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCBr)O |
Origin of Product |
United States |
Foundational & Exploratory
(S,R,S)-AHPC-Me-C10-Br: A Technical Guide for Researchers
(S,R,S)-AHPC-Me-C10-Br is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This molecule is specifically an E3 ligase ligand-linker conjugate, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 10-carbon alkyl linker terminating in a bromine atom. The primary application of this compound is in the synthesis of targeted protein degraders, most notably in the creation of MS432, a first-in-class degrader of the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2).
This technical guide provides an in-depth overview of this compound, its application in the synthesis of the PROTAC MS432, the mechanism of action of MS432, and detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Concepts and Mechanism of Action
PROTACs are bifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.
This compound provides the E3 ligase-recruiting and linker components for a PROTAC. The (S,R,S)-AHPC-Me moiety is a derivative of the well-characterized VHL ligand, which effectively hijacks the VHL E3 ligase complex. The 10-carbon linker with a terminal bromine atom allows for the covalent attachment of a ligand for a target protein.
The PROTAC MS432 is synthesized by conjugating a MEK1/2 inhibitor, PD0325901, to this compound. Once formed, MS432 can simultaneously bind to MEK1/2 and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to tag MEK1/2 with ubiquitin molecules. The polyubiquitinated MEK1/2 is then recognized and degraded by the proteasome, leading to the suppression of the downstream ERK signaling pathway. This pathway is often hyperactivated in various cancers, making MEK1/2 a compelling therapeutic target.
Quantitative Data
The following tables summarize the quantitative data for the PROTAC degrader MS432, which is synthesized using this compound.
Table 1: In Vitro Degradation and Proliferation Inhibition of MS432
| Cell Line | Target Protein | DC₅₀ (nM) | GI₅₀ (nM) |
| HT29 (colorectal cancer) | MEK1 | 31 | 130 |
| MEK2 | 17 | ||
| SK-MEL-28 (melanoma) | MEK1 | 31 | 83 |
| MEK2 | 9.3 | ||
| COLO 205 (colorectal cancer) | MEK1 | 18 ± 7 | 30 - 200 |
| MEK2 | 11 ± 2 | ||
| UACC257 (melanoma) | MEK1 | 56 ± 25 | 30 - 200 |
| MEK2 | 27 ± 19 |
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth. Data sourced from Wei J, et al. J Med Chem. 2019.
Table 2: In Vivo Pharmacokinetics of MS432 in Mice
| Parameter | Value |
| Dosing | 50 mg/kg (intraperitoneal) |
| Cₘₐₓ | 1,400 nM |
| Tₘₐₓ | 0.5 hours |
| Plasma Concentration at 8 hours | 710 nM |
Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach maximum plasma concentration. Data sourced from supplier information based on Wei J, et al. J Med Chem. 2019.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
Caption: Mechanism of MS432-induced MEK1/2 degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Overview of the synthesis and evaluation process for MS432.
Experimental Protocols
Synthesis of MS432 from this compound
This protocol is adapted from the supplementary information of Wei J, et al. J Med Chem. 2019.
Materials:
-
This compound
-
A derivative of PD0325901 with a free amine or hydroxyl group for coupling
-
N,N-Dimethylformamide (DMF)
-
A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the PD0325901 derivative in anhydrous DMF.
-
Add the base to the solution and stir for a few minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final product, MS432.
-
Confirm the identity and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Analysis for MEK1/2 Degradation
This protocol is a generalized procedure based on standard techniques and the methods described in Wei J, et al. J Med Chem. 2019.
Materials:
-
Cancer cell lines (e.g., HT29, SK-MEL-28)
-
Cell culture medium and supplements
-
MS432
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Protease and phosphatase inhibitor cocktails
-
RIPA buffer for cell lysis
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)
-
Primary antibodies: anti-MEK1, anti-MEK2, anti-phospho-ERK, anti-ERK, anti-VHL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of MS432 or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control to determine the extent of protein degradation.
Cell Viability Assay
This protocol is a generalized procedure based on standard techniques and the methods described in Wei J, et al. J Med Chem. 2019.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
MS432
-
DMSO
-
A cell viability reagent (e.g., MTT, or a commercial kit like CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a serial dilution of MS432 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of MS432 or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the GI₅₀ value by non-linear regression analysis.
An In-depth Technical Guide on the Core Mechanism of Action of (S,R,S)-AHPC-Me-C10-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Me-C10-Br is a heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its mechanism of action, focusing on its role as a selective degrader of the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). By hijacking the ubiquitin-proteasome system, this compound offers a novel therapeutic strategy for cancers dependent on the MAPK/ERK signaling pathway. A structurally analogous and well-characterized compound, MS432, will be referenced to provide specific quantitative data and experimental context.[1][2][3]
Core Mechanism of Action: Targeted Protein Degradation
The fundamental mechanism of this compound involves the induced degradation of MEK1 and MEK2 proteins. This is achieved through its tripartite structure:
-
A VHL E3 Ligase Ligand: An (S,R,S)-AHPC-Me moiety that recognizes and binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
A MEK1/2 Ligand: A derivative of the potent and selective MEK1/2 inhibitor, PD0325901.
-
A Linker: A 10-carbon alkyl chain that connects the VHL ligand and the MEK1/2 ligand.
This design enables this compound to act as a molecular bridge, bringing MEK1/2 into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the VHL complex to lysine (B10760008) residues on the surface of MEK1/2. The resulting polyubiquitinated MEK1/2 is then recognized and degraded by the 26S proteasome.[1][2][3] This process is catalytic, as a single molecule of this compound can induce the degradation of multiple MEK1/2 proteins.
Signaling Pathway
The degradation of MEK1/2 by this compound leads to the potent inhibition of the MAPK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its hyperactivation is a hallmark of many cancers. By eliminating the central MEK1/2 kinases, this compound effectively blocks the phosphorylation and activation of downstream ERK1/2, thereby suppressing oncogenic signaling.[2]
References
The Architect of Degradation: A Technical Guide to (S,R,S)-AHPC-Me-C10-Br in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of (S,R,S)-AHPC-Me-C10-Br , a pivotal building block in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a C10 alkyl bromide linker, this molecule serves as a versatile anchor for the construction of potent and selective protein degraders. This guide will delve into its mechanism of action, provide key quantitative data from exemplary PROTACs, detail essential experimental protocols for their evaluation, and visualize the underlying biological and experimental workflows.
The Core Function: A VHL Ligand for Targeted Protein Degradation
(S,R,S)-AHPC-Me, also known as VHL Ligand 2, is a derivative of (S,R,S)-AHPC, a well-established and potent binder to the VHL E3 ligase. The "(S,R,S)" stereochemistry is crucial for its high-affinity interaction with a specific pocket on the VHL protein. In the context of PROTACs, the (S,R,S)-AHPC-Me moiety serves as the E3 ligase-recruiting ligand.
The "-C10-Br" extension signifies a 10-carbon alkyl chain terminating in a bromine atom. This functional group acts as a reactive handle, allowing for the covalent attachment of a "warhead"—a ligand that binds to a specific protein of interest (POI)—through nucleophilic substitution. This modular design is fundamental to PROTAC technology, enabling the creation of a diverse array of degraders targeting various disease-causing proteins.
The primary function of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Quantitative Insights from a Prototypical PROTAC: ARV-771
To understand the practical impact of the (S,R,S)-AHPC-Me core, we can examine the performance of ARV-771 , a potent PROTAC that degrades the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4). ARV-771 incorporates the (S,R,S)-AHPC-Me VHL ligand.[1][2] The following tables summarize key quantitative data for ARV-771, showcasing the efficacy achievable with this VHL ligand.
Table 1: Binding Affinity of ARV-771
| Target Domain | Binding Affinity (Kd) (nM) |
| BRD2 (BD1) | 34 |
| BRD2 (BD2) | 4.7 |
| BRD3 (BD1) | 8.3 |
| BRD3 (BD2) | 7.6 |
| BRD4 (BD1) | 9.6 |
| BRD4 (BD2) | 7.6 |
| Data sourced from MedChemExpress and BroadPharm.[3][4] |
Table 2: Degradation Performance of ARV-771
| Cell Line | Target Proteins | DC50 | Dmax |
| Castration-Resistant Prostate Cancer (CRPC) | BRD2/3/4 | < 1 nM | Not Reported |
| 22Rv1 (CRPC) | BRD2/3/4 | < 5 nM | > 95% |
| Data sourced from MedChemExpress and Benchchem.[2] |
Key Experimental Protocols
The development and characterization of PROTACs rely on a suite of robust biochemical and cellular assays. Below are detailed protocols for two fundamental experiments: the synthesis of a PROTAC using this compound and the evaluation of its degradation efficacy.
PROTAC Synthesis via Nucleophilic Substitution
This protocol provides a representative method for synthesizing a PROTAC by coupling this compound with a protein of interest (POI) ligand containing a nucleophilic amine.
Materials:
-
This compound
-
Amine-containing POI ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Reverse-phase preparative HPLC system
-
Lyophilizer
-
LC-MS and NMR for characterization
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine-containing POI ligand (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add a mild base such as potassium carbonate (K2CO3, 2.0 equivalents) or DIPEA (3.0 equivalents) to the solution. Stir for 10-15 minutes at room temperature to deprotonate the amine.
-
Alkylation: To the stirring mixture, add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) if the starting materials are not fully consumed.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Characterization and Storage: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy. Lyophilize the pure fractions to obtain a solid product. Store the final compound at -20°C or -80°C.
Western Blotting for Protein Degradation
This protocol details how to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Human cancer cell line expressing the target protein (e.g., 22Rv1 for BRD4)
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and then incubate with ECL substrate.
-
Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Visualizing the Pathways and Processes
To better understand the context in which this compound operates, the following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathway and the experimental workflow.
Caption: PROTAC Mechanism of Action with a VHL Ligand.
Caption: General Workflow for PROTAC Development.
Conclusion
This compound stands as a testament to the modular and rational design principles that underpin modern PROTAC development. By providing a high-affinity, stereochemically defined anchor for the VHL E3 ligase and a versatile linker for conjugation, it empowers researchers to construct bespoke degraders for a multitude of 'undruggable' targets. The potent activity of PROTACs like ARV-771, which are built upon this core, validates the effectiveness of this approach. Through the application of rigorous synthetic chemistry and robust biological evaluation, as detailed in this guide, the full potential of this compound as a tool for targeted protein degradation can be realized, paving the way for novel therapeutic interventions.
References
VHL E3 ligase ligand function and application
An In-Depth Technical Guide on the Function and Application of VHL E3 Ligase Ligands
Executive Summary
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery that governs protein homeostasis, most notably through its regulation of the hypoxia-inducible factor 1α (HIF-1α). The discovery of small molecules that can bind to VHL has been a watershed moment in drug discovery.[1] These ligands, initially developed as inhibitors to study the hypoxia signaling pathway, have become indispensable tools in the field of targeted protein degradation (TPD).[2][3] By incorporating VHL ligands into bifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs), researchers can hijack the VHL E3 ligase to induce the degradation of specific disease-causing proteins.[4] VHL is one of the most successfully exploited E3 ligases for PROTACs due to its widespread tissue expression and the availability of potent, well-characterized ligands.[5][6] This guide provides a comprehensive overview of the VHL E3 ligase's function, the development and properties of its ligands, and their application in designing PROTACs, complete with quantitative data and key experimental protocols for researchers in the field.
The VHL E3 Ligase and Its Endogenous Function
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary mechanism for controlled degradation of intracellular proteins in eukaryotic cells, playing a pivotal role in regulating a vast array of cellular processes. The system involves a three-enzyme cascade: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase.[7] The E3 ligase is the key component that confers substrate specificity, recognizing the target protein and catalyzing the transfer of ubiquitin to it.[7] A polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.[6]
The VHL E3 Ligase Complex
The VHL protein is the substrate recognition subunit of the Cullin 2 (CUL2) RING E3 ligase complex, often denoted as CRL2VHL.[8] This multi-protein complex consists of the VHL protein, Elongin B (EloB), Elongin C (EloC), the scaffold protein CUL2, and the RING-box protein 1 (Rbx1).[6] VHL's primary and most studied function is to bind to and target the alpha subunits of hypoxia-inducible factors (HIFs) for degradation under normal oxygen conditions (normoxia).[8][9]
The VHL/HIF-1α Signaling Pathway
Under normoxic conditions, specific proline residues on HIF-1α (Pro402 and Pro564) are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[8][10] This post-translational modification creates a binding site that is recognized by the VHL protein.[10] Upon binding, the CRL2VHL complex polyubiquitinates HIF-1α, marking it for rapid degradation by the proteasome. This keeps HIF-1α levels low.[9]
Under hypoxic (low oxygen) conditions, the PHD enzymes are inactive. HIF-1α is not hydroxylated, preventing its recognition by VHL.[10] As a result, HIF-1α accumulates, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, allowing the cell to adapt to the low-oxygen environment.[9][11] Loss-of-function mutations in the VHL gene disrupt this process, leading to constitutive stabilization of HIF-1α and the development of VHL disease, which is characterized by the growth of various tumors.[]
VHL Ligands in Targeted Protein Degradation
Introduction to PROTACs
PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase.[5] A typical PROTAC consists of three components: a "warhead" that binds to the POI, a ligand that binds to an E3 ligase (e.g., VHL), and a chemical linker that connects the two.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, leading to its degradation by the proteasome.[6] Unlike traditional inhibitors that require high occupancy to be effective, PROTACs act catalytically, allowing for sustained target suppression at lower doses.[4]
Mechanism of VHL-Recruiting PROTACs
A VHL-recruiting PROTAC works by simultaneously binding to both the VHL E3 ligase complex and a specific POI. This binding event forms a ternary complex (VHL-PROTAC-POI).[13] The formation and stability of this complex are crucial for effective degradation.[14] Once the ternary complex is formed, the E3 ligase machinery is positioned to efficiently ubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[4]
References
- 1. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 13. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
The (S,R,S)-AHPC-Me-C10-Br Core: A Technical Guide to a Key VHL Ligand in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Me-C10-Br is a synthetic chemical entity that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates the (S,R,S)-AHPC-Me core, a potent ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, appended with a C10 alkyl bromide linker. This functionalized linker enables the covalent attachment of a ligand for a target protein, thereby creating a heterobifunctional degrader molecule. The primary function of the (S,R,S)-AHPC-Me core is to recruit the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth overview of the structure, synthesis, and application of the this compound core, with a focus on its role in the development of potent and selective protein degraders.
Core Structure and Function
The (S,R,S)-AHPC-Me core is a derivative of the natural product-inspired VHL ligand. The specific stereochemistry of (S,R,S) is critical for its high-affinity binding to the VHL protein. The addition of a methyl group ("-Me") further enhances this binding affinity. The C10 alkyl bromide linker provides a reactive handle for conjugation to a target protein ligand, a key step in the synthesis of a functional PROTAC.
Applications in PROTAC Development
The (S,R,S)-AHPC-Me core has been successfully incorporated into several potent PROTAC degraders, including MS432 and ARV-771, demonstrating its versatility and efficacy in targeted protein degradation.
-
MS432: A first-in-class, highly selective degrader of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] MS432 is based on the MEK1/2 inhibitor PD0325901 and utilizes the (S,R,S)-AHPC-Me core to recruit VHL for the degradation of MEK1/2.[1][2][3][4]
-
ARV-771: A potent pan-BET (Bromodomain and Extra-Terminal domain) protein degrader.[5][6][7][8] ARV-771 effectively degrades BRD2, BRD3, and BRD4 proteins, leading to the suppression of androgen receptor (AR) signaling in castration-resistant prostate cancer (CRPC) models.[5][6][7][8]
Quantitative Data
The following tables summarize the key quantitative data for PROTACs utilizing the (S,R,S)-AHPC-Me core.
| PROTAC | Target Protein(s) | Cell Line | DC₅₀ (nM) | Reference(s) |
| MS432 | MEK1 | HT-29 | 31 | [3] |
| MEK2 | HT-29 | 17 | [3] | |
| MEK1 | SK-MEL-28 | 31 | [3] | |
| MEK2 | SK-MEL-28 | 9.3 | [3] | |
| ARV-771 | BET proteins | CRPC cells | <1 | [6][7][9] |
| PROTAC | Target Protein(s) | Cell Line | GI₅₀ (nM) | Reference(s) |
| MS432 | - | HT-29 | 130 | [3] |
| - | SK-MEL-28 | 83 | [3] |
Signaling Pathways
The degradation of target proteins by PROTACs containing the this compound core leads to the modulation of key cellular signaling pathways.
Experimental Protocols
Detailed methodologies for the synthesis of the core VHL ligand and the characterization of PROTACs are outlined below.
Synthesis of (S,R,S)-AHPC-Me Hydrochloride
A detailed synthesis route for (S,R,S)-AHPC-Me hydrochloride, the precursor to the this compound core, has been described in the literature. The general approach involves the coupling of a protected (S)-2-amino-3,3-dimethylbutanoic acid with a (2S,4R)-4-hydroxyproline derivative, followed by coupling with (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine and subsequent deprotection.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.[10][11][12]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the extent of degradation.
Cell Viability Assay
This protocol assesses the effect of PROTAC treatment on cell proliferation and viability.[13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the plates for a desired period (e.g., 48 or 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or a reagent for an ATP-based assay like CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ or IC₅₀ value.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein.[16][17][18][19]
-
Reaction Setup: In a reaction tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the appropriate E3 ligase (VHL complex), ubiquitin, and ATP in a reaction buffer.
-
PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time to allow for ubiquitination to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Analyze the reaction products by Western blot using an antibody against the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for PROTAC development and characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a First-in-Class Mitogen-Activated Protein Kinase Kinase 1/2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. a2bchem.com [a2bchem.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. benchchem.com [benchchem.com]
- 18. lifesensors.com [lifesensors.com]
- 19. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Physicochemical Properties of AHPC-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (S,R,S)-AHPC-based linkers, which are pivotal components in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding and optimizing the properties of these linkers is critical for achieving desired efficacy, selectivity, and drug-like characteristics in novel therapeutics.
Introduction to AHPC-Based Linkers
(S,R,S)-AHPC, or (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a potent and well-characterized ligand for the VHL E3 ligase.[1] In the context of PROTACs, AHPC-based linkers are bifunctional molecules that connect the AHPC warhead to a ligand that binds to a target protein of interest. The linker itself is not merely a spacer but plays a crucial role in determining the overall physicochemical properties of the PROTAC, including its solubility, permeability, and metabolic stability.[2][3] Commonly employed linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains, which can be varied in length and composition to modulate these properties.[2][4]
Quantitative Physicochemical Data
The systematic characterization of the intrinsic physicochemical properties of a wide array of AHPC-based linkers is not extensively documented in publicly available literature. Most reported data pertains to the properties of the final PROTAC molecules. However, some studies have begun to shed light on the contribution of the E3 ligase ligand portion to the overall properties of the PROTAC. The following tables summarize available quantitative data for representative AHPC derivatives and PROTACs incorporating them.
| Compound | Molecular Weight ( g/mol ) | clogP | TPSA (Ų) | Reference |
| (S,R,S)-AHPC hydrochloride | 430.56 (free base) | Not specified | 96-238 (range for PROTACs) | [1][5] |
| (S,R,S)-AHPC-based PROTACs | 711 - 958 (for CRBN-binding PROTACs) | -0.6 to 6.8 (for CRBN-binding PROTACs) | 96 - 238 (for CRBN-binding PROTACs) | [5] |
Table 1: Calculated Physicochemical Properties of AHPC and Representative PROTACs. TPSA: Topological Polar Surface Area. Note that the data for PROTACs are for molecules that recruit the CRBN E3 ligase, but they provide a relevant range for VHL-recruiting PROTACs as well.
| Compound | Experimental logS | Experimental logD (pH 7.4) | Experimental ePSA (Ų) | Reference |
| S,R,S-AHPC HCl | -2.68 | Not specified | Not specified | [6] |
| S,S,S-AHPC 2HCl | -2.69 | Not specified | Not specified | [6] |
| VHL-recruiting PROTACs (representative) | Not specified | 1.1 to 4.8 (for CRBN-binding PROTACs) | 107 - 146 (for CRBN-binding PROTACs) | [5] |
Table 2: Experimental Physicochemical Properties of AHPC Derivatives and Representative PROTACs. logS: Logarithm of aqueous solubility. logD: Logarithm of the distribution coefficient. ePSA: Experimental Polar Surface Area.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative AHPC-based linker and for the determination of its key physicochemical properties.
Synthesis of an AHPC-PEG-Acid Linker
This protocol outlines a general method for the synthesis of an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.[2][7][8]
Materials:
-
(S,R,S)-AHPC hydrochloride
-
PEG linker with a terminal amine and a Boc-protected carboxylic acid (e.g., Boc-NH-PEGn-COOH)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of AHPC to the PEG linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
-
Deprotection of the carboxylic acid:
-
Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.
-
Confirm the product identity and purity by NMR and LC-MS.
-
Determination of Aqueous Solubility
The shake-flask method is a standard approach for determining the equilibrium aqueous solubility of a compound.[9]
Procedure:
-
Add an excess amount of the AHPC-based linker to a known volume of purified water or a relevant buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the dissolved linker in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[10][11]
-
The measured concentration represents the aqueous solubility of the linker under the tested conditions.
Determination of the Octanol-Water Partition Coefficient (logP)
Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating logP values.[12][13][14][15][16]
Procedure:
-
Prepare a set of reference standards: Select a series of compounds with well-established logP values that span the expected lipophilicity range of the AHPC-based linker.
-
Chromatographic analysis:
-
Perform isocratic or gradient elution of the reference standards and the test linker on a C18 RP-HPLC column.
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Record the retention time for each compound.
-
-
Create a calibration curve: Plot the logarithm of the retention factor (k') or the retention time of the reference standards against their known logP values.
-
Determine the logP of the linker: From the retention time of the AHPC-based linker, use the calibration curve to interpolate its logP value.
Assessment of pH Stability
A stability-indicating HPLC method is used to monitor the degradation of the linker over time at different pH values.[1][17][18][19][20]
Procedure:
-
Prepare buffer solutions: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 5, 7.4, and 9).
-
Incubation: Dissolve a known concentration of the AHPC-based linker in each buffer solution and incubate at a constant temperature (e.g., 37°C).
-
Sampling and analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples by a validated stability-indicating HPLC method that can separate the intact linker from its potential degradation products.
-
-
Data analysis:
-
Quantify the peak area of the intact linker at each time point.
-
Plot the concentration of the intact linker versus time for each pH condition to determine the degradation kinetics and calculate the half-life (t½) of the linker at each pH.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate key concepts related to AHPC-based linkers.
Caption: VHL-mediated protein degradation pathway induced by an AHPC-based PROTAC.
Caption: Experimental workflow for the synthesis of an AHPC-PEG-Acid linker.
Caption: Logical workflow for the physicochemical characterization of AHPC-based linkers.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 5. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 17. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 18. ijtsrd.com [ijtsrd.com]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. chromatographyonline.com [chromatographyonline.com]
(S,R,S)-AHPC-Me-C10-Br and Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors. This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). At the heart of this technology are heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs).
This technical guide focuses on (S,R,S)-AHPC-Me-C10-Br , a key building block in the synthesis of VHL-recruiting PROTACs, and its application in the development of potent and selective protein degraders. We will delve into the core principles of TPD, the mechanism of action of VHL-based PROTACs, and provide detailed experimental protocols for their characterization, with a specific focus on the well-characterized MEK1/2 degrader, MS432 , which is synthesized using a derivative of this compound.
Core Concepts in Targeted Protein Degradation
PROTACs are bifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] This tripartite assembly forms a ternary complex, bringing the POI into close proximity with the E3 ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2]
One of the most commonly utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) E3 ligase complex.[3] (S,R,S)-AHPC-Me is a high-affinity ligand for VHL and is frequently incorporated into PROTACs to engage this E3 ligase.[4][5] The "(S,R,S)" stereochemistry is crucial for its binding to VHL. The "-C10-Br" component of This compound represents a 10-carbon alkyl linker with a terminal bromine atom, which allows for covalent attachment to a POI ligand during PROTAC synthesis.[6]
Mechanism of Action of VHL-Based PROTACs
The catalytic cycle of a VHL-based PROTAC, such as the MEK1/2 degrader MS432, can be summarized in the following steps:
-
Binary Complex Formation: The PROTAC can independently bind to either the VHL E3 ligase or the target protein (e.g., MEK1/2).
-
Ternary Complex Formation: The binary complex then recruits the other protein partner to form a key ternary complex (VHL-PROTAC-POI). The stability and conformation of this complex are critical for degradation efficiency.
-
Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, leading to its degradation into smaller peptides.
-
PROTAC Recycling: The PROTAC is then released and can engage in another cycle of degradation, highlighting the catalytic nature of this process.
Quantitative Data for the MEK1/2 Degrader MS432
MS432 is a first-in-class, highly selective MEK1/2 degrader that utilizes a derivative of (S,R,S)-AHPC-Me to recruit the VHL E3 ligase and the MEK1/2 inhibitor PD0325901 as the POI binder.[1] The following tables summarize the reported quantitative data for MS432.
Table 1: Degradation Potency of MS432 in Cancer Cell Lines
| Cell Line | Target Protein | DC₅₀ (nM) |
| HT29 | MEK1 | 31 |
| HT29 | MEK2 | 17 |
| COLO 205 | MEK1 | 18 ± 7 |
| COLO 205 | MEK2 | 11 ± 2 |
| UACC257 | MEK1 | 56 ± 25 |
| UACC257 | MEK2 | 27 ± 19 |
DC₅₀ (Degradation Concentration 50) is the concentration of the degrader required to reduce the level of the target protein by 50%.
Table 2: Anti-proliferative Activity of MS432 in Cancer Cell Lines
| Cell Line | GI₅₀ (nM) |
| HT-29 | 30 - 200 |
| SK-MEL-28 | 30 - 200 |
| COLO 205 | 30 - 200 |
| UACC 257 | 30 - 200 |
GI₅₀ (Growth Inhibition 50) is the concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize VHL-based PROTACs like MS432, based on published protocols.
Synthesis of a VHL-based PROTAC (General Protocol)
The synthesis of a PROTAC involves the coupling of the E3 ligase ligand-linker conjugate with the POI-binding moiety. In the case of MS432, a derivative of this compound would be reacted with a derivative of the MEK1/2 inhibitor PD0325901. A general synthetic scheme is depicted below.
References
- 1. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Light-Controllable PROTACs for Temporospatial Control of Protein Degradation [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
The Discovery and Synthesis of AHPC-Based VHL Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of (S,R,S)-AHPC-based ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are critical components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery.
Introduction to VHL and PROTAC Technology
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VCB E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[1][2][3] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[2][3]
PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific target proteins.[4][5] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the ubiquitination and subsequent degradation of the POI.[4] VHL is one of the most widely utilized E3 ligases in PROTAC design due to its well-characterized interaction with its ligands.[4][6]
AHPC-Based VHL Ligands
(S,R,S)-AHPC (also known as VH032-NH2) is a potent, VH032-based ligand used to recruit the VHL protein in PROTAC design.[4][6] Its derivatives have been successfully incorporated into numerous PROTACs targeting a wide range of proteins for degradation. The core (S,R,S)-AHPC structure provides a high-affinity binding motif to VHL, and its chemical scaffold allows for the straightforward attachment of linkers for conjugation to POI ligands.[4][7]
Quantitative Data on AHPC-Based VHL Ligands and PROTACs
The efficacy of a VHL-recruiting PROTAC is directly influenced by the binding affinity of its VHL ligand.[4] The following tables summarize key quantitative data for various AHPC-based VHL ligands and their corresponding PROTACs.
| Ligand/PROTAC | Description | Binding Affinity (Kd to VHL) | IC50 / DC50 | Reference |
| VH032 | Core VHL ligand | 185 ± 7 nM | [1] | |
| (S,R,S)-AHPC (VH032-NH2) | Amine-functionalized VH032 for linker attachment | Not explicitly stated, but serves as the core for many potent PROTACs | [4][6] | |
| (S,R,S)-AHPC-Me | Methylated derivative of (S,R,S)-AHPC | Not explicitly stated | Used in ARV-771 | [1] |
| ARV-771 | BET degrader PROTAC utilizing (S,R,S)-AHPC-Me | DC50 <1 nM in CRPC cells | [1] | |
| GMB-475 | BCR-ABL1 degrader PROTAC utilizing (S,R,S)-AHPC | IC50 of 1.11 μM in Ba/F3 cells | [4] | |
| AHPC(Me)-C6-NH2 | FBXO22 degrader PROTAC | ~80% degradation at 3 µM after 5h | [6] | |
| AHPC-CHO | Metabolite of AHPC(Me)-C6-NH2 | DC50 = 150 nM | [6] | |
| Ligand 14a | (3S,4S)-F-Hyp containing VH032 derivative | Within two-fold of VH032 | [1] |
Experimental Protocols
Synthesis of (S,R,S)-AHPC Amine (VH032 Amine)
The synthesis of the core amine-functionalized AHPC ligand is a critical step in the development of AHPC-based PROTACs. The following is a multi-step protocol adapted from published literature.
Step 1: Synthesis of tert-Butyl 4-Bromobenzylcarbamate (4-Bromophenyl)methanamine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of sodium bicarbonate to yield tert-butyl 4-bromobenzylcarbamate.
Step 2: Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine The protected bromobenzylamine is then coupled with 4-methylthiazole.
Step 3: Boc Protection of (4-(4-methylthiazol-5-yl)phenyl)methanamine The resulting amine is protected with a Boc group.
Step 4: Synthesis of (2S,4R)-tert-Butyl 4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate The Boc-protected amine is coupled with (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid using a coupling agent such as HATU.
Step 5: Boc Deprotection to Yield the Pyrrolidine (B122466) Carboxamide The Boc group on the pyrrolidine nitrogen is removed using an acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
Step 6: Coupling with Boc-L-tert-leucine The resulting amine is coupled with Boc-L-tert-leucine.
Step 7: Final Boc Deprotection to Yield (S,R,S)-AHPC Amine (VH032 Amine) The final Boc protecting group is removed to yield the desired (S,R,S)-AHPC amine.
Ligand Binding and PROTAC Efficacy Assays
4.2.1. Isothermal Titration Calorimetry (ITC) ITC directly measures the heat changes upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[4]
-
Materials : Purified VHL protein, purified ligand/PROTAC, ITC instrument.
-
Procedure : A solution of the ligand/PROTAC is titrated into a solution of the VHL protein in the ITC cell, and the heat released or absorbed is measured.[4]
4.2.2. Surface Plasmon Resonance (SPR) SPR is a label-free technique that measures the binding of an analyte (e.g., VHL ligand) to a ligand (e.g., immobilized VHL protein) in real-time.[4]
-
Materials : Purified VHL protein, ligand/PROTAC, SPR instrument, sensor chips.
-
Procedure : VHL protein is immobilized on a sensor chip. Solutions of the ligand/PROTAC at various concentrations are flowed over the chip, and the change in the refractive index at the surface is measured, which is proportional to the amount of bound analyte.[4]
4.2.3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the test compound.[4]
-
Materials : VHL protein, fluorescently labeled VHL ligand (tracer), acceptor-labeled antibody, test compound, microplate reader.
-
Procedure : The VHL protein, tracer, and antibody are incubated with varying concentrations of the test compound. The FRET signal is measured, which decreases as the test compound displaces the tracer from the VHL protein.[4]
4.2.4. Cellular Degradation Assays (e.g., Western Blot, In-Cell Western) These assays are used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Materials : Cell line expressing the target protein, PROTAC, antibodies against the target protein and a loading control, electrophoresis and blotting equipment, imaging system.
-
Procedure : Cells are treated with the PROTAC for a specified time. Cell lysates are then prepared, and the levels of the target protein are assessed by Western blot.
Signaling Pathways and Experimental Workflows
VHL-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, PHDs are inactive, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in processes such as angiogenesis and glycolysis.
PROTAC Mechanism of Action
A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase (in this case, VHL), forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome. The PROTAC is then released and can induce the degradation of another POI molecule.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC involves a systematic workflow, from initial design and synthesis to cellular and in vivo evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of (S,R,S)-AHPC-Me-C10-Br: A Key Building Block for PROTACs
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. (S,R,S)-AHPC-Me-C10-Br is a crucial building block in the synthesis of VHL-recruiting PROTACs. It comprises the (S,R,S)-AHPC-Me VHL ligand connected to a 10-carbon alkyl bromide linker, which allows for subsequent conjugation to a target protein ligand. This document provides a detailed protocol for the synthesis of this compound and highlights its application in the development of potent PROTAC degraders, such as the MEK1/2 degrader MS432.
Data Presentation
Table 1: Physicochemical and Characterization Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C33H49BrN4O4S | [1] |
| Molecular Weight | 693.73 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | >95% | [1] |
| ¹H NMR | Conforms to structure | [1] |
| LCMS | Conforms to structure | [1] |
Table 2: Summary of Synthetic Reaction Parameters
| Parameter | Value |
| Reactants | (S,R,S)-AHPC-Me, 1,10-Dibromodecane (B1670030) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Purification Method | Preparative HPLC |
| Yield | Not explicitly reported, but sufficient for subsequent steps. |
Experimental Protocols
Synthesis of this compound from (S,R,S)-AHPC-Me
This protocol is adapted from the synthetic route described for related compounds used in the development of the MEK1/2 degrader MS432.
Materials:
-
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide ((S,R,S)-AHPC-Me)
-
1,10-Dibromodecane
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, nitrogen atmosphere setup)
Procedure:
-
Reaction Setup: To a solution of (S,R,S)-AHPC-Me (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Addition of Alkylating Agent: Add 1,10-dibromodecane (5.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours.
-
Monitoring: Monitor the progress of the reaction by LCMS to confirm the formation of the desired product.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain this compound.
-
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR and LCMS analysis. The characterization data should be consistent with the data provided by commercial suppliers who reference the work of Wei J, et al.[1]
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic scheme for the preparation of this compound.
Diagram 2: PROTAC-Mediated Protein Degradation Pathway
Caption: Mechanism of VHL-based PROTAC-mediated protein degradation.
Diagram 3: Downstream Signaling of MEK1/2 Degradation
Caption: Inhibition of the MAPK/ERK signaling pathway via PROTAC-mediated degradation of MEK1/2.
References
how to conjugate (S,R,S)-AHPC-Me-C10-Br to a warhead
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Designing Potent PROTACs with the (S,R,S)-AHPC-Me-C10-Br Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] The design of a PROTAC is modular, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of target protein degradation.[2]
This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing the (S,R,S)-AHPC-Me-C10-Br linker. This linker incorporates the (S,R,S)-AHPC-Me moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, connected to a 10-carbon alkyl chain terminating in a reactive bromo group.[3][4] This terminal bromide allows for straightforward conjugation to a variety of POI ligands, making it a versatile tool for PROTAC development.[5]
A notable example of a PROTAC employing this linker is MS432, a first-in-class degrader of MEK1 and MEK2.[6] The data and protocols presented herein are largely based on the characterization of MS432 and provide a comprehensive guide for developing novel PROTACs with the this compound linker.
Data Presentation: Quantitative Analysis of MS432
The following tables summarize the quantitative data for the MEK1/2 degrader MS432, which utilizes the this compound linker conjugated to a derivative of the MEK1/2 inhibitor PD0325901.
| Cell Line | Target Protein | DC50 (nM) | Reference |
| HT29 | MEK1 | 31 | [6] |
| HT29 | MEK2 | 17 | [6] |
| COLO 205 | MEK1 | 18 ± 7 | [6] |
| COLO 205 | MEK2 | 11 ± 2 | [6] |
| UACC257 | MEK1 | 56 ± 25 | [6] |
| UACC257 | MEK2 | 27 ± 19 | [6] |
| SK-MEL-28 | MEK1 | 31 ± 1 | [7] |
| SK-MEL-28 | MEK2 | 9.3 ± 5 | [7] |
Table 1: Half-maximal Degradation Concentration (DC50) of MS432 in various cancer cell lines.
| Cell Line | GI50 (nM) | Reference |
| HT29 | 130 ± 38 | [7] |
| SK-MEL-28 | 83 ± 15 | [7] |
Table 2: Half-maximal Growth Inhibition (GI50) of MS432 in cancer cell lines.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general method for conjugating the this compound linker to a POI ligand containing a nucleophilic group (e.g., a phenol, amine, or thiol). The synthesis of the specific MEK1/2 degrader MS432 has been reported by Wei et al., 2019.[6]
Materials:
-
This compound
-
POI ligand with a suitable nucleophile (e.g., PD0325901 derivative)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or another suitable base
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel
-
Stirring apparatus
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the POI ligand in anhydrous DMF under an inert atmosphere.
-
Addition of Base: Add an excess of a suitable base, such as potassium carbonate (typically 2-3 equivalents), to the reaction mixture.
-
Addition of Linker: Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to assess the degradation of a target protein (e.g., MEK1/2) in cells treated with a PROTAC.[8][9][10]
Materials:
-
Cell line of interest (e.g., HT29, COLO 205)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., anti-MEK1/2) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 values.
Protocol 3: Cell Viability Assay
This protocol describes how to measure the effect of a PROTAC on cell proliferation and viability.[5][11]
Materials:
-
Cell line of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
96-well plates (opaque-walled for luminescent assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value using a suitable software (e.g., GraphPad Prism).
Protocol 4: Ternary Complex Formation Assay (In Vitro Pull-down)
This protocol provides a method to assess the formation of the ternary complex between the POI, the PROTAC, and the E3 ligase in vitro.[12]
Materials:
-
Purified recombinant POI (with a tag, e.g., His-tag)
-
Purified recombinant VHL-Elongin B-Elongin C (VBC) complex
-
PROTAC of interest
-
Affinity beads for the POI tag (e.g., Ni-NTA beads for His-tag)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against VHL and the POI
Procedure:
-
Complex Formation: In a microcentrifuge tube, incubate the purified POI with the PROTAC for a short period to allow for binary complex formation.
-
Addition of E3 Ligase: Add the purified VBC complex to the mixture and incubate to allow for ternary complex formation.
-
Pull-down: Add the affinity beads to pull down the POI and any interacting proteins.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding partners.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the POI and VHL to confirm the presence of the ternary complex.
Mandatory Visualization
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. promega.com [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cellular Uptake Assays of AHPC-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] The efficacy of a PROTAC is fundamentally dependent on its ability to penetrate the cell membrane and achieve a sufficient intracellular concentration to engage both the target protein of interest (POI) and an E3 ubiquitin ligase.[2][3] This document provides detailed application notes and protocols for assessing the cellular uptake of PROTACs that utilize the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ligase.[1]
The AHPC moiety is a key component for a significant class of PROTACs, serving as a high-affinity ligand for the VHL E3 ligase.[1][4] Understanding the cellular permeability and intracellular accumulation of these molecules is a critical step in the development of potent and effective targeted protein degraders. The following sections will detail various experimental approaches to quantify the cellular uptake of AHPC-based PROTACs, including fluorescence-based methods and mass spectrometry.
Key Cellular Uptake Assay Methodologies
Several robust methods can be employed to characterize the cellular uptake of AHPC-based PROTACs. The choice of assay often depends on the specific research question, available instrumentation, and whether the PROTAC has been fluorescently labeled.
1. Fluorescence-Based Methods:
-
Confocal Microscopy: This technique allows for the direct visualization of fluorescently-labeled PROTACs within cells, providing qualitative and semi-quantitative information on subcellular localization.
-
Flow Cytometry: A high-throughput method that quantifies the fluorescence intensity of a cell population, enabling the measurement of mean cellular uptake of a fluorescently-labeled PROTAC.[5]
-
Live-Cell Imaging: This dynamic approach monitors the uptake and distribution of fluorescent PROTACs in real-time, offering insights into the kinetics of cellular entry.[6]
2. Mass Spectrometry-Based Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and quantitative method to determine the intracellular concentration of unlabeled PROTACs.[7][8] This is often considered the gold standard for quantifying small molecules within a cellular lysate.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in AHPC-based PROTAC action and the workflows for their analysis, the following diagrams are provided.
Caption: Mechanism of action for an AHPC-based PROTAC, from cellular uptake to target protein degradation.
Caption: General experimental workflow for assessing the cellular uptake of AHPC-based PROTACs.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from cellular uptake and subsequent degradation experiments. The values presented here are illustrative examples and should be determined experimentally for each specific PROTAC molecule.[2]
Table 1: Cellular Uptake of AHPC-based PROTACs
| PROTAC ID | Cell Line | Concentration (µM) | Incubation Time (h) | Intracellular Concentration (nM) (Method) |
| PROTAC-A | Cell Line 1 | 1 | 4 | 150 (LC-MS) |
| PROTAC-A | Cell Line 2 | 1 | 4 | 95 (LC-MS) |
| PROTAC-B | Cell Line 1 | 1 | 4 | 210 (LC-MS) |
| PROTAC-B | Cell Line 2 | 1 | 4 | 130 (LC-MS) |
Table 2: Corresponding Protein Degradation
| PROTAC ID | Cell Line | Concentration (µM) | Treatment Time (h) | Target Protein Degradation (%) (DC50, nM) |
| PROTAC-A | Cell Line 1 | 1 | 24 | 85 (50) |
| PROTAC-A | Cell Line 2 | 1 | 24 | 60 (150) |
| PROTAC-B | Cell Line 1 | 1 | 24 | 95 (25) |
| PROTAC-B | Cell Line 2 | 1 | 24 | 75 (100) |
Detailed Experimental Protocols
Protocol 1: Cellular Uptake Quantification by LC-MS
This protocol describes the quantification of unlabeled AHPC-based PROTACs in a cell lysate.
Materials:
-
Cell line of interest
-
Culture medium (e.g., DMEM with 10% FBS)
-
Multi-well plates (e.g., 6-well or 12-well)
-
AHPC-based PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Acetonitrile (B52724) with an internal standard
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Methodology:
-
Cell Plating: Seed cells in multi-well plates to achieve 80-90% confluency at the time of the experiment.
-
PROTAC Treatment: Prepare serial dilutions of the AHPC-based PROTAC in culture medium. Add the PROTAC solutions to the cells and include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 4 hours) at 37°C and 5% CO₂.
-
Cell Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Cell Lysis: Add a defined volume of lysis buffer to each well and scrape the cells. Collect the cell lysate and centrifuge to pellet cell debris.
-
Protein Precipitation: To a known volume of the supernatant, add 3 volumes of cold acetonitrile containing a suitable internal standard to precipitate proteins and extract the PROTAC.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water). Analyze the samples using a high-resolution mass spectrometer.[9]
-
Data Analysis: Quantify the PROTAC concentration by comparing the peak area of the analyte to that of the internal standard against a standard curve prepared in a similar matrix. Normalize the concentration to the cell number or total protein content.
Protocol 2: Cellular Uptake Analysis by Flow Cytometry
This protocol is for the quantitative analysis of cellular uptake of a fluorescently-labeled AHPC-based PROTAC.
Materials:
-
Cell line of interest
-
Culture medium
-
Suspension tubes or multi-well plates suitable for flow cytometry
-
Fluorescently-labeled AHPC-based PROTAC stock solution
-
PBS, ice-cold
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
A viability dye (e.g., DAPI or Propidium Iodide)
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1-5 x 10⁶ cells/mL.
-
PROTAC Incubation: Add the fluorescently-labeled PROTAC to the cell suspension at the desired final concentration. Include an unstained control and a vehicle control. Incubate for the desired time at 37°C, protected from light.
-
Washing: Wash the cells three times with ice-cold flow cytometry staining buffer to remove unbound PROTAC. Centrifuge the cells between washes.[10]
-
Resuspension and Staining: Resuspend the cell pellet in flow cytometry staining buffer. Add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.[10]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI) in the appropriate channel for the fluorophore used.
-
Data Analysis: Compare the MFI of the PROTAC-treated cells to the control cells to determine the relative cellular uptake.
Protocol 3: Cellular Localization by Confocal Microscopy
This protocol details the visualization of a fluorescently-labeled AHPC-based PROTAC within cells.
Materials:
-
Cell line of interest
-
Glass-bottom imaging plates or coverslips
-
Culture medium
-
Fluorescently-labeled AHPC-based PROTAC stock solution
-
PBS
-
Paraformaldehyde (PFA) for fixing (optional)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Methodology:
-
Cell Plating: Seed cells on glass-bottom plates or coverslips to achieve 60-80% confluency.
-
PROTAC Labeling: Treat the cells with the fluorescently-labeled PROTAC at the desired concentration and incubate for the specified time at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed PBS or live-cell imaging solution to remove unbound PROTAC.[6]
-
Staining and Fixing (Optional): For fixed-cell imaging, incubate with 4% PFA for 15 minutes, followed by washing. Then, stain with a nuclear marker like DAPI. For live-cell imaging, a nuclear stain suitable for live cells can be added directly.
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the PROTAC's fluorophore and any other stains used.[11]
-
Image Analysis: Analyze the images to determine the subcellular localization of the PROTAC (e.g., cytoplasm, nucleus, specific organelles).
Conclusion
The successful development of AHPC-based PROTACs relies on a thorough understanding of their cellular uptake and distribution.[2] The protocols and application notes provided herein offer a comprehensive guide for researchers to quantitatively and qualitatively assess these critical parameters. By employing a combination of mass spectrometry and fluorescence-based techniques, scientists can gain valuable insights to guide the optimization of PROTAC design, leading to the development of more potent and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. lcms.cz [lcms.cz]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Ternary Complex Formation Assays for VHL PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A key event in the mechanism of action for a PROTAC is the formation of a ternary complex, consisting of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. For VHL (von Hippel-Lindau) PROTACs, the stability and cooperativity of this POI-PROTAC-VHL complex are critical determinants of the efficiency and selectivity of target degradation.
These application notes provide detailed protocols and technical guidance for the robust characterization of VHL PROTAC-induced ternary complex formation using various biophysical and biochemical assays. Understanding the kinetics, thermodynamics, and affinity of these interactions is paramount for the rational design and optimization of effective PROTAC degraders.
Mechanism of VHL PROTAC Action
VHL PROTACs are heterobifunctional molecules featuring a ligand that binds to the target protein and another that recruits the VHL E3 ligase complex. The formation of the ternary complex brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association rate constant, kon, and dissociation rate constant, koff) and affinity data (dissociation constant, KD) for both binary and ternary complex formation.
Experimental Workflow
Detailed Protocol
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin (SA) sensor chip
-
Purified, biotinylated VHL-ElonginB-ElonginC (VCB) complex
-
Purified target protein (POI)
-
PROTAC of interest
-
Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.05% (v/v) Tween-20, 1% DMSO.
Procedure:
-
Surface Preparation:
-
Equilibrate the SA sensor chip with running buffer.
-
Immobilize the biotinylated VCB complex onto the sensor surface to a level of approximately 100-200 response units (RU).[1]
-
-
Binary Interaction Analysis (PROTAC to VHL):
-
Prepare a series of PROTAC concentrations in running buffer (e.g., 0-500 nM).
-
Inject the PROTAC solutions over the VCB-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the surface if necessary (depending on the off-rate).
-
Fit the resulting sensorgrams to a 1:1 binding model to determine kon, koff, and the binary KD (KD_binary).[2]
-
-
Ternary Interaction Analysis (PROTAC + POI to VHL):
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI (typically >10-fold above its KD for the PROTAC) and varying concentrations of the PROTAC.[3]
-
Pre-incubate the PROTAC and POI solutions for at least 30 minutes.
-
Inject the pre-incubated mixtures over the VCB-immobilized surface.
-
For complexes with slow dissociation, a single-cycle kinetics (SCK) format is recommended to avoid surface degradation from regeneration steps.[4][5]
-
Fit the sensorgrams to a 1:1 binding model to determine the ternary kinetic parameters and the ternary KD (KD_ternary).
-
-
Data Analysis:
Quantitative Data Summary
| PROTAC | Target | Assay | Binary KD (VHL) (nM) | Ternary KD (VHL-PROTAC-Target) (nM) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | SPR | 29 | 1 | 26-29 | [6] |
| AT1 | BRD4BD2 | SPR | ~335 | ~47 | ~7 | [7] |
| MZ1 | BRD2BD2 | SPR | 29 | 3.5 | 8.3 | [5] |
| MZ1 | BRD3BD2 | SPR | 29 | 16 | 1.8 | [5] |
Isothermal Titration Calorimetry (ITC)
ITC is the gold-standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, providing the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Experimental Workflow
Detailed Protocol
Materials:
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Purified VCB complex
-
Purified POI
-
PROTAC of interest
-
Dialysis Buffer: e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP (ensure all components are in buffer matched by dialysis to minimize heats of dilution).
Procedure:
-
Sample Preparation:
-
Dialyze all proteins extensively against the same batch of ITC buffer. Dissolve the PROTAC in the final dialysis buffer.
-
Determine accurate protein concentrations.
-
-
Binary Titration (PROTAC into VCB):
-
Load the VCB complex into the sample cell at a concentration of 10-20 µM.
-
Load the PROTAC into the injection syringe at a concentration 10-15 times higher than the VCB concentration (e.g., 100-300 µM).
-
Perform the titration by making a series of small injections (e.g., 2 µL) of the PROTAC into the VCB solution.
-
Analyze the data using a one-site binding model to determine KD_binary, ΔH, and n.
-
-
Ternary Titration (VCB into PROTAC + POI):
-
To avoid the "hook effect" where high PROTAC concentrations favor binary complexes, an inverse titration is often preferred for the ternary system.[8]
-
Load the sample cell with a solution of the PROTAC (e.g., 10-20 µM) and a saturating concentration of the POI.
-
Load the injection syringe with the VCB complex at a concentration 10-15 times higher than the PROTAC concentration.
-
Perform the titration by injecting the VCB complex into the pre-formed PROTAC:POI binary complex.
-
Analyze the data to determine the KD_ternary.
-
-
Data Analysis:
-
Integrate the heat signal for each injection and plot it against the molar ratio of the titrant.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding) to obtain the thermodynamic parameters.
-
Calculate cooperativity (α) as α = KD_binary / KD_ternary .
-
Quantitative Data Summary
| PROTAC | Target | Assay | Binary KD (VHL) (nM) | Ternary KD (VHL-PROTAC-Target) (nM) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | ITC | 66 | 4 | 15-16.5 | [6] |
| AT1 | BRD4BD2 | ITC | 335 | 47 | 7 | [7] |
| MZ1 | BRD2BD2 | ITC | 66 | 13 | 5.1 | [8] |
| MZ1 | BRD3BD2 | ITC | 66 | 11 | 6 | [8] |
Proximity-Based Assays: AlphaLISA and HTRF
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) and Homogeneous Time-Resolved Fluorescence (HTRF) are highly sensitive, bead-based assays ideal for high-throughput screening. They rely on energy transfer between a donor and an acceptor moiety when brought into close proximity by the formation of the ternary complex.
Assay Principle
Detailed Protocol (General for AlphaLISA/HTRF)
Materials:
-
Tagged Proteins: e.g., His-tagged VCB and GST-tagged POI.
-
PROTAC of interest.
-
AlphaLISA Anti-His Acceptor beads and Anti-GST Donor beads (or vice versa).
-
HTRF Anti-His-Europium Cryptate and Anti-GST-d2.
-
Assay Buffer: A compatible buffer such as PBS with 0.1% BSA and 0.05% Tween-20.
-
Microplate reader compatible with AlphaLISA or HTRF.
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup (384-well plate):
-
Add the PROTAC dilutions to the wells.
-
Add the tagged VCB complex to all wells.
-
Add the tagged POI to all wells.
-
Incubate for 60-120 minutes at room temperature to allow for ternary complex formation.[8]
-
-
Detection:
-
Add the pre-mixed donor and acceptor reagents to the wells.
-
Incubate in the dark for 60 minutes at room temperature.
-
Read the plate on a compatible reader. For HTRF, read emissions at 665 nm and 620 nm. For AlphaLISA, read the luminescent signal.
-
-
Data Analysis:
-
For HTRF, calculate the emission ratio (665 nm / 620 nm).
-
Plot the signal (or ratio) against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTACs, where the signal decreases at high concentrations due to the "hook effect."[9]
-
The peak of the curve represents the optimal concentration for ternary complex formation under the assay conditions.
-
Quantitative Data Summary
Proximity assays are primarily used for screening and confirming ternary complex formation rather than precise KD determination. Data is often presented as signal intensity or EC50 for complex formation.
| PROTAC | Target | Assay | Observation | Reference |
| MZ1 | BRD4BD2 | AlphaLISA | Preferential recruitment of BRD4BD2 over other BET bromodomains. | [1] |
| AT1 | BRD4BD2 | AlphaLISA | Preferential recruitment of BRD4BD2, consistent with ITC data. | [1] |
| ARV-771 | BETs | HTRF | Characterized for its ability to form a ternary complex. | [10] |
| SJFα | p38α | AlphaLISA | A significant ternary complex was detected, in contrast to the SJFδ PROTAC. | [11] |
Conclusion
The selection of an appropriate assay for characterizing VHL PROTACs depends on the specific research question. SPR and ITC are indispensable for detailed kinetic and thermodynamic profiling, providing deep mechanistic insights into cooperativity and complex stability. AlphaLISA and HTRF are powerful, high-throughput methods ideal for screening PROTAC libraries and confirming on-target engagement. A multi-assay approach, leveraging the strengths of each technique, will provide the most comprehensive understanding of ternary complex formation, ultimately guiding the development of potent and selective protein degraders.
References
- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. BRD4 degrader AT1 | PROTAC BRD4 degrader | CAS 2098836-45-2 | Buy BRD4 degrader AT1 from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 8. resources.revvity.com [resources.revvity.com]
- 9. SLAS2024 [slas2024.eventscribe.net]
- 10. revvity.com [revvity.com]
- 11. revvity.com [revvity.com]
Application Notes and Protocols for In Vivo Administration of AHPC-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. Among the various classes of PROTACs, those utilizing an (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) moiety have gained significant attention. This scaffold serves as a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the targeted protein degradation pathway.
These application notes provide a comprehensive guide for the in vivo administration of AHPC-based PROTACs, offering detailed protocols and summarizing key quantitative data to aid researchers in the design and execution of their preclinical studies.
Mechanism of Action
AHPC-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a linker, and the AHPC-based ligand that recruits the VHL E3 ligase. The formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex facilitates the ubiquitination of the POI. This polyubiquitin (B1169507) chain acts as a signal for degradation by the 26S proteasome, leading to the selective removal of the target protein.
Quantitative Data Summary
The following tables summarize key in vivo data for representative AHPC-based PROTACs from preclinical studies.
Table 1: In Vivo Efficacy of AHPC-based PROTACs in Xenograft Models
| PROTAC Compound | Target Protein | Cancer Model | Animal Model | Dosing Route & Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| ARV-110 | Androgen Receptor (AR) | VCaP Prostate Cancer | Nude Mice | 10 mg/kg, p.o., QD | Significant tumor regression | [1] |
| ARV-471 | Estrogen Receptor (ER) | MCF7 Breast Cancer | Nude Mice | 30 mg/kg, p.o., QD | >100% (Tumor Regression) | [1] |
| ACBI2 | SMARCA2 | NCI-H1568 Lung Cancer | Nude Mice | 100 mg/kg, p.o., QD | Significant tumor growth inhibition | [2] |
p.o. = oral administration; QD = once daily
Table 2: Pharmacokinetic Parameters of AHPC-based PROTACs in Mice
| PROTAC Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | T½ (hours) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| ARV-110 | p.o. | 10 | ~300 | ~4 | ~1500 | 27-38% | [3][4] |
| ACBI2 | p.o. | 30 | 1430 | 3.6 | 7330 | 4.3% | [2] |
| dTAGV-1 | i.p. | 10 | - | 4.43 | 18517 | - | N/A |
Cmax = maximum plasma concentration; T½ = half-life; AUC = area under the curve; p.o. = oral administration; i.p. = intraperitoneal injection
Experimental Protocols
The following are generalized protocols for the in vivo administration and evaluation of AHPC-based PROTACs. Specific parameters should be optimized for each compound and experimental model.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an AHPC-based PROTAC.
Materials:
-
AHPC-based PROTAC
-
Vehicle for formulation (e.g., 10% DMA, 10% Solutol HS 15, 80% Water)
-
Tumor cell line of interest
-
Immunocompromised mice (e.g., nude or SCID)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Harvest and resuspend cells in an appropriate medium (e.g., Matrigel) and subcutaneously implant into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
PROTAC Formulation and Administration: Prepare the PROTAC formulation in the chosen vehicle. Administer the PROTAC to the treatment group via the selected route (e.g., oral gavage, intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle alone.
-
Efficacy Assessment: Monitor tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot), and the remainder can be weighed.
Protocol 2: Pharmacokinetic Study in Mice
This protocol describes a typical procedure for determining the pharmacokinetic profile of an AHPC-based PROTAC.
Materials:
-
AHPC-based PROTAC
-
Formulation vehicle
-
Healthy mice (e.g., C57BL/6 or as appropriate for the study)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS for bioanalysis
Procedure:
-
Dosing: Administer a single dose of the PROTAC formulation to the mice via the desired route (e.g., intravenous, oral gavage, intraperitoneal).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters (Cmax, T½, AUC).
Protocol 3: Western Blot Analysis for In Vivo Target Degradation
This protocol is for assessing the degradation of the target protein in tumor or tissue samples from treated animals.
Materials:
-
Tumor or tissue lysates from the in vivo study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffers
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen tumor or tissue samples in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle-treated control group.
Conclusion
The in vivo administration of AHPC-based PROTACs is a critical step in the preclinical development of this promising class of therapeutics. The protocols and data presented here provide a foundational framework for researchers to design and execute robust in vivo studies. Careful consideration of the experimental model, formulation, dosing regimen, and analytical methods is essential for obtaining reliable and translatable results.
References
Application Notes and Protocols for (S,R,S)-AHPC-Me-C10-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Me-C10-Br is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl chain with a terminal bromide.[1] This molecule is designed for use in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that induces the degradation of specific target proteins. PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC moiety serves as the VHL ligand.[2][3][4]
Given its likely hydrophobic nature, stemming from the long alkyl chain, this compound is expected to have low aqueous solubility.[5][6] This presents challenges for its formulation and delivery in biological systems. These application notes provide a comprehensive guide to the solubility and formulation of this compound, including detailed experimental protocols and strategies to enhance its bioavailability.
Physicochemical Properties and Solubility
Table 1: Estimated Solubility Profile of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Very Low | The long C10 alkyl chain imparts significant hydrophobicity. |
| DMSO | High | A common aprotic solvent for dissolving hydrophobic organic molecules.[4] |
| Ethanol | Moderate to High | A polar protic solvent that can dissolve many organic compounds. |
| PEG 300/400 | Moderate to High | Polyethylene glycols are frequently used as co-solvents to enhance solubility. |
| Tween-80 | Forms Micelles | A non-ionic surfactant that can increase apparent solubility by forming micelles. |
Formulation Strategies for Enhanced Bioavailability
For poorly soluble compounds like this compound, several formulation strategies can be employed to improve their delivery and bioavailability.[6][8] These include:
-
Co-solvent Systems: Utilizing a mixture of solvents to increase the solubility of the drug.[6]
-
Surfactant Dispersions: Using surfactants to create micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within cyclodextrin cavities to enhance its aqueous solubility.[7][9]
-
Lipid-Based Formulations: Dissolving the drug in oils or lipids, which can then be formulated as emulsions or self-emulsifying drug delivery systems (SEDDS).[6][9]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[5][8]
Experimental Protocols
The following protocols provide a starting point for determining the solubility of this compound and preparing formulations for in vitro and in vivo studies. These are general methods and may require optimization based on experimental observations.
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
This protocol outlines a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL)
-
Orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a microcentrifuge tube.
-
Add 1 mL of PBS, pH 7.4, to the tube.
-
Tightly cap the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.[10][11]
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile (B52724) or methanol) and analyze the concentration of this compound using a validated HPLC method.
-
The determined concentration represents the aqueous solubility of the compound.
Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Administration
This protocol describes the preparation of a common co-solvent system for preclinical animal studies, adapted from formulations used for similar VHL ligands.[12][13]
Table 2: Example Co-solvent Formulation for this compound
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent for initial dissolution. |
| PEG300 | 40% | Co-solvent to maintain solubility upon dilution. |
| Tween-80 | 5% | Surfactant to aid in solubilization and prevent precipitation. |
| Saline (0.9% NaCl) | 45% | Aqueous vehicle for injection. |
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the specified volume of DMSO to dissolve the compound completely. Gentle warming or sonication may be used to aid dissolution.
-
In a separate sterile tube, mix the required volumes of PEG300 and Tween-80.
-
Add the PEG300/Tween-80 mixture to the DMSO solution and mix thoroughly.
-
Slowly add the saline to the organic mixture while vortexing to prevent precipitation.
-
The final formulation should be a clear solution. Visually inspect for any signs of precipitation before use. It is recommended to prepare this formulation fresh on the day of use.
Protocol 3: Preparation of a Cyclodextrin-Based Formulation
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of the compound.[12]
Table 3: Example Cyclodextrin Formulation for this compound
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent for initial dissolution. |
| 20% SBE-β-CD in Saline | 90% | Aqueous vehicle with cyclodextrin for solubility enhancement. |
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the 20% SBE-β-CD in saline solution.
-
While vortexing, slowly add the DMSO stock solution to the SBE-β-CD solution.
-
Continue to mix until a clear solution or a stable suspension is formed. Sonication may be required.
-
This formulation is suitable for oral or intraperitoneal administration.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand like this compound.
Caption: Mechanism of action for a PROTAC utilizing a VHL ligand.
Experimental Workflow for Solubility Determination
The following diagram outlines the workflow for the shake-flask solubility assay.
Caption: Workflow for determining aqueous solubility.
Co-solvent Formulation Preparation
This diagram illustrates the logical steps for preparing the co-solvent formulation.
Caption: Logical steps for preparing a co-solvent formulation.
Storage and Stability
Stock solutions of this compound in an organic solvent such as DMSO should be stored at -20°C or -80°C to maintain stability.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous formulations should be prepared fresh before each experiment to minimize the risk of precipitation and degradation.
Disclaimer
The information provided in these application notes is intended for guidance and research purposes only. The experimental protocols are examples and may require optimization for specific applications and experimental conditions. Researchers should conduct their own validation studies to ensure the suitability of the chosen formulation for their intended use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Navigating VHL PROTAC Pitfalls: A Technical Support Guide
Welcome to the technical support center for VHL-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their VHL PROTAC experiments. Here you will find answers to frequently asked questions, detailed experimental protocols, and visual guides to navigate the complexities of targeted protein degradation.
Frequently Asked Questions (FAQs)
Section 1: Initial Checks for No or Weak Degradation
Q1: I'm not observing any degradation of my target protein with my VHL PROTAC. What are the first things I should check?
A1: When encountering a lack of degradation, it's crucial to systematically verify the foundational components of your experiment. Start with the following:
-
Compound Integrity and Solubility: Confirm the chemical integrity of your VHL PROTAC. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before diluting it into your cell culture media.[1] Poor solubility can drastically reduce the effective concentration of the PROTAC in your assay.[1]
-
VHL E3 Ligase Expression: Your chosen cell line must express sufficient levels of the von Hippel-Lindau (VHL) E3 ligase for the PROTAC to function.[1] You can verify VHL expression levels via Western blot or by consulting cell line databases.[1]
-
Proteasome Function: The ubiquitin-proteasome system (UPS) must be active in your cells.[2] To confirm this, include a positive control by treating your cells with a known proteasome inhibitor (e.g., MG132).[1] This should prevent the degradation of both your target and other cellular proteins.
-
Cell Permeability: The PROTAC molecule must be able to cross the cell membrane to reach its intracellular targets.[1] If you suspect poor permeability, consider performing a cellular uptake assay.[3][4]
Q2: My VHL PROTAC shows only weak or partial degradation. What are the likely causes and how can I improve it?
A2: Weak degradation can stem from several factors, often related to kinetics and concentration. Consider these points:
-
Suboptimal PROTAC Concentration (The "Hook Effect"): The "hook effect" is a common phenomenon where high concentrations of a PROTAC can be less effective than lower concentrations.[5][6] This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or VHL, which are non-productive for degradation, rather than the necessary ternary complex.[6][7]
-
Solution: Perform a detailed dose-response curve with a broad range of concentrations to identify the optimal concentration (DC50) and to see if you are observing a hook effect.[1]
-
-
Inappropriate Treatment Duration: The kinetics of protein degradation and synthesis can vary.
-
High Rate of Protein Synthesis: The cell may be synthesizing new target protein at a rate that counteracts the PROTAC-mediated degradation.[7]
-
Solution: A shorter treatment time may reveal more significant degradation before new protein synthesis can compensate.[7]
-
Section 2: Investigating the Mechanistic Steps
Q3: How can I confirm that my VHL PROTAC is engaging the target protein and the VHL E3 ligase inside the cell?
A3: Confirming target engagement is a critical step. Several biophysical and cellular assays can be employed:
-
Target Engagement:
-
VHL Ligase Binding:
-
Competitive Binding Assays: Techniques like Fluorescence Polarization (FP) can be used to determine the binding affinity of your PROTAC to the VHL-ElonginC-ElonginB (VCB) complex.[3]
-
Q4: I've confirmed target and VHL engagement, but degradation is still poor. Could ternary complex formation be the issue?
A4: Yes, the formation of a stable and productive ternary complex (Target Protein-PROTAC-VHL) is absolutely essential for degradation.[7][9][10] If this complex is not formed or is unstable, ubiquitination and subsequent degradation will not occur.[11]
-
Assays for Ternary Complex Formation:
-
Co-Immunoprecipitation (Co-IP): This is a standard method to verify the formation of the ternary complex within cells. By pulling down one component (e.g., VHL), you can perform a Western blot for the other components (your target protein).[10]
-
Proximity-Based Assays (in vitro): Techniques such as TR-FRET, FP, and AlphaLISA® can quantify ternary complex formation and provide insights into its stability and cooperativity.[10][12][13] These assays often produce a bell-shaped curve, indicating the optimal PROTAC concentration for complex formation.[10]
-
Surface Plasmon Resonance (SPR): SPR can provide real-time kinetics of the binding events, detailing the formation and stability of the ternary complex.[10][14]
-
NanoBRET™ Ternary Complex Assay: This live-cell assay allows for the kinetic monitoring of ternary complex formation.[15][16]
-
Q5: What if the ternary complex forms, but my target protein is not being ubiquitinated?
A5: Even with successful ternary complex formation, ubiquitination can fail if the complex is not "productive." This can happen if the lysine (B10760008) residues on the surface of the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[9]
-
In-Cell Ubiquitination Assay: This assay directly assesses the ubiquitination of your target protein.
-
Method: Treat cells with your PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). Then, immunoprecipitate your target protein from the cell lysate and perform a Western blot using an anti-ubiquitin antibody.[10]
-
Positive Result: An increase in high-molecular-weight ubiquitin smears or a laddering pattern for your target protein indicates successful ubiquitination.[10]
-
Section 3: Downstream Events and Off-Target Effects
Q6: My protein is ubiquitinated but not degraded. What's the final step that could be failing?
A6: If ubiquitination is confirmed, the final step is the recognition and degradation of the tagged protein by the 26S proteasome.
-
Proteasome Activity Assay: You can use commercially available kits to measure the activity of the proteasome in your cell lysates to rule out any issues with the cell's intrinsic degradation machinery.[10]
Q7: I'm observing degradation, but I'm concerned about off-target effects. How can I assess the specificity of my VHL PROTAC?
A7: Off-target protein degradation is a valid concern and can lead to cellular toxicity.[17]
-
Proteomics-Based Approaches: Mass spectrometry-based proteomics is a powerful, unbiased method to assess changes in the entire proteome upon PROTAC treatment.[17][18] This can help identify unintended degradation of other proteins.[17][19]
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action(s) | Key Assay(s) |
| No Degradation | Poor compound solubility | Ensure complete dissolution in DMSO before use. | Visual inspection, formulation optimization |
| Low/No VHL expression | Confirm VHL protein levels in the cell line. | Western Blot | |
| Inactive proteasome | Use a proteasome inhibitor as a positive control. | Proteasome Activity Assay | |
| Poor cell permeability | Modify PROTAC linker or warheads to improve physicochemical properties. | Cellular Uptake Assays | |
| Weak/Partial Degradation | "Hook Effect" | Perform a detailed dose-response curve to find the optimal concentration. | Western Blot, Degradation Assays |
| Suboptimal treatment time | Conduct a time-course experiment to identify the point of maximal degradation. | Western Blot | |
| High protein synthesis rate | Consider shorter treatment times; use a protein synthesis inhibitor as a control. | Western Blot with Cycloheximide | |
| Confirmed Engagement, No Degradation | Inefficient ternary complex formation | Optimize linker length and composition. | Co-IP, TR-FRET, SPR, NanoBRET™ |
| Ternary Complex Forms, No Degradation | Lack of ubiquitination | The ternary complex may not be productive; lysine residues may be inaccessible. | In-Cell Ubiquitination Assay |
| Ubiquitination Occurs, No Degradation | Impaired proteasome function | Rule out issues with the cellular degradation machinery. | Proteasome Activity Assay |
| Degradation Observed | Concern for off-target effects | Profile changes in the entire proteome. | Mass Spectrometry-Based Proteomics |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture & Treatment: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat with a dose-response of your VHL PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific for your target protein overnight at 4°C. Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody.[10]
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands. Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[10]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the optimal degradation concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[10]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[10]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against the VHL E3 ligase or your target protein overnight at 4°C.[10]
-
Complex Capture and Washing: Add fresh Protein A/G beads to capture the immune complexes. Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.[10]
-
Elution & Analysis: Elute the bound proteins from the beads. Analyze the eluate by Western blot, probing for your target protein and the VHL ligase to confirm their co-precipitation.[10]
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment: Seed and treat cells with your PROTAC. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvest to allow ubiquitinated proteins to accumulate.[10]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.[10]
-
Immunoprecipitation: Perform immunoprecipitation for your target protein as described in the Co-IP protocol.[10]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Perform Western blotting using a primary antibody that recognizes ubiquitin.[10]
-
Interpretation: A high-molecular-weight smear or laddering pattern in the PROTAC-treated lane (compared to the vehicle control) indicates poly-ubiquitination of your target protein.[10]
Visual Guides
VHL PROTAC Mechanism of Action
Caption: The catalytic cycle of a VHL-based PROTAC.
Troubleshooting Workflow for Poor Degradation
Caption: A logical flowchart for diagnosing poor VHL PROTAC efficacy.
The "Hook Effect" Explained
Caption: Optimal vs. high PROTAC concentrations and their effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 13. resources.revvity.com [resources.revvity.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Ternary Complex Formation [promega.com]
- 17. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Protein Degrader [proteomics.com]
- 19. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Cell Permeability of AHPC-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of (S,R,S)-AHPC-based PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during experiments with AHPC-based PROTACs.
Problem 1: No or Low Target Protein Degradation
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Cell Permeability | Assess the PROTAC's ability to cross the cell membrane. | Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay. |
| Lack of Target Engagement | Confirm that the PROTAC is binding to the target protein within the cell. | Conduct a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay. |
| Inefficient E3 Ligase Recruitment | Verify that the (S,R,S)-AHPC moiety is correctly binding to the VHL E3 ligase. The stereochemistry of the AHPC is critical for VHL binding. | Perform a Co-immunoprecipitation (Co-IP) assay to detect the ternary complex (Target-PROTAC-VHL). |
| Compound Integrity Issues | Confirm the purity and structural integrity of the synthesized PROTAC. | Analyze the compound using LC-MS and NMR. |
| Inefficient Ternary Complex Formation | Even with target and E3 ligase binding, the resulting ternary complex may not be productive for ubiquitination. | Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the formation and stability of the ternary complex in vitro. |
| "Hook Effect" | High concentrations of PROTAC can lead to the formation of binary complexes (Target-PROTAC or VHL-PROTAC) instead of the desired ternary complex, reducing degradation efficiency. | Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation. |
Problem 2: Inconsistent Results Between Assays
| Possible Cause | Troubleshooting Step | Consideration |
| Different Permeability Mechanisms | Passive diffusion measured by PAMPA may not correlate with cell-based assays if active transport or efflux is involved. | Use cell lines with known transporter expression profiles (e.g., MDCK-MDR1) to investigate the role of efflux pumps. |
| Assay-Specific Artifacts | The chosen assay may have limitations or introduce artifacts. | Compare results from multiple, orthogonal permeability assays (e.g., PAMPA, Caco-2, and cell-based target engagement assays). |
Frequently Asked Questions (FAQs)
Q1: Where should I start if my AHPC-based PROTAC shows no degradation of the target protein?
A1: Start by systematically verifying each step of the PROTAC's mechanism of action.[1] First, confirm the integrity and purity of your PROTAC using methods like LC-MS and NMR.[2] Next, ensure the warhead is active and the (S,R,S)-AHPC moiety is correctly engaging the VHL E3 ligase, as incorrect stereochemistry will render it inactive.[2] Finally, use a reliable method like Western Blot to accurately measure target protein levels.[2]
Q2: How can I improve the cell permeability of my AHPC-based PROTAC?
A2: Several strategies can be employed to enhance cell permeability:
-
Linker Optimization: The linker plays a crucial role in the physicochemical properties of the PROTAC.[3] Modifying the linker's length, composition, and attachment points can significantly impact permeability.[3] Incorporating polyethylene (B3416737) glycol (PEG) moieties can improve aqueous solubility.[3]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can shield polar groups, reducing the polar surface area and improving membrane permeability. This can lead to more folded, "chameleon-like" conformations that are more conducive to crossing the lipid bilayer.
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.
-
Amide-to-Ester Substitution: Replacing amide bonds with esters can reduce the number of hydrogen bond donors and the polar surface area, which has been shown to improve membrane permeability.[4]
Q3: What are the key physicochemical properties to consider for optimizing the cell permeability of AHPC-based PROTACs?
A3: While PROTACs often fall "beyond the Rule of Five," monitoring these properties is still crucial:
-
Molecular Weight (MW): Generally, lower MW is preferred, but the bivalent nature of PROTACs makes this challenging.[5]
-
Lipophilicity (cLogP): There is often a correlation between lipophilicity and permeability, but excessive lipophilicity can lead to poor solubility and off-target effects.[6]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability. The ability of a PROTAC to adopt conformations that minimize its solvent-accessible 3D PSA is important for cell entry.[1]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): Reducing the number of HBDs and HBAs can improve permeability.[5]
Q4: Which assays are recommended for assessing the cell permeability of AHPC-based PROTACs?
A4: A multi-faceted approach is recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening.[7]
-
Caco-2 Permeability Assay: A cell-based assay that mimics the human intestinal epithelium and can assess passive diffusion, active transport, and efflux.[8]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can be used to determine the apparent intracellular affinity of a PROTAC for VHL, providing an indirect measure of cell permeability. By comparing results in live versus lysed cells, a cellular permeability index can be calculated.[9]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells, which requires the compound to be cell-permeable.[2]
Quantitative Data Summary
Table 1: Physicochemical Properties and Permeability of Selected VHL-based PROTACs
| PROTAC | MW (Da) | cLogP | HBD | HBA | TPSA (Ų) | PAMPA Pe (10-6 cm/s) |
| PROTAC 1 | 987 | 3.5 | 6 | 13 | 235 | 0.313 |
| PROTAC 2 | 1031 | 4.2 | 6 | 14 | 244 | 0.256 |
| PROTAC 3 | 1075 | 4.9 | 6 | 15 | 253 | 0.187 |
Data adapted from publicly available research and is for illustrative purposes.[6]
Table 2: Impact of Amide-to-Ester Substitution on PROTAC Permeability
| PROTAC Pair | Modification | PAMPA Pe (10-6 cm/s) | Fold Increase in Permeability |
| MZ1 vs. OMZ1 | Amide to Ester | 0.03 vs. 0.3 | 10 |
| ARV-771 vs. OARV-771 | Amide to Ester | 0.2 vs. 0.3 | 1.5 |
| AB2 vs. OAB2 | Amide to Ester | 0.08 vs. 0.6 | 7.5 |
Data is illustrative and based on findings from published studies.[4]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[7]
Methodology:
-
Prepare Donor Plate: Add the PROTAC solution (e.g., in a buffer at pH 7.4) to the donor wells of a 96-well microplate.
-
Prepare Acceptor Plate: Fill the acceptor wells with a buffer solution.
-
Assemble the PAMPA Sandwich: Place the filter plate, pre-coated with a lipid solution (e.g., phosphatidylcholine in dodecane), on top of the donor plate, and then place the acceptor plate on top of the filter plate.
-
Incubation: Incubate the sandwich at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Papp: The apparent permeability is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [CD, equilibrium]) where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA] is the concentration in the acceptor well, and [CD, equilibrium] is the equilibrium concentration.
Western Blot for Protein Degradation
Principle: This technique is used to quantify the reduction in target protein levels following PROTAC treatment.[3]
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the AHPC-based PROTAC for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or vinculin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the percentage of protein degradation relative to the vehicle control.
Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
Principle: Co-IP is used to demonstrate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in cells.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a short period (e.g., 1-2 hours) to maximize the presence of the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against either the target protein or VHL overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washes and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the target protein, VHL, and other components of the E3 ligase complex (e.g., Cul2, Elongin B/C). The presence of both the target protein and VHL in the immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.
Visualizations
Caption: Troubleshooting workflow for AHPC-based PROTACs.
Caption: Strategies to improve PROTAC cell permeability.
Caption: Mechanism of action for an AHPC-based PROTAC.
References
issues with (S,R,S)-AHPC-Me-C10-Br solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-Me-C10-Br, particularly concerning its solubility in DMSO.
Troubleshooting Guide: Solubility Issues in DMSO
Difficulties in dissolving this compound in DMSO can often be resolved by following proper laboratory procedures. Below is a guide to troubleshoot and resolve common solubility challenges.
Observed Issue: Precipitate forms in the DMSO solution, or the compound does not fully dissolve.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of this compound in DMSO?
A1: The maximum reported solubility of this compound in DMSO is 100 mg/mL, which corresponds to a molar concentration of 144.56 mM.[1][2] It is critical to note that achieving this concentration often requires ultrasonication.
Q2: My compound is not dissolving in DMSO, even at a lower concentration. What could be the issue?
A2: The most common reason for poor solubility is the quality of the DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] This absorbed water can significantly decrease the solubility of many organic compounds. Always use a fresh, unopened bottle of anhydrous (dry) DMSO for the best results.
Q3: The product datasheet mentions ultrasonication. Is this step necessary?
A3: Yes, for high concentrations, ultrasonication is often required to facilitate dissolution.[1][2][4] If you observe any particulate matter after vortexing, sonicating the solution in a water bath is recommended until the solution becomes clear.
Q4: Can I warm the solution to help it dissolve?
A4: Gentle warming to approximately 37°C can aid in dissolution. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q5: How should I store the stock solution of this compound in DMSO?
A5: Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Quantitative Data Summary
The following table summarizes the solubility of this compound and related compounds in DMSO.
| Compound | Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| This compound | DMSO | 100 | 144.56 | Requires ultrasonication; use of newly opened, anhydrous DMSO is critical.[1][2] |
| (S,R,S)-AHPC-Me hydrochloride | DMSO | 100 | 207.88 | Requires ultrasonication.[5] |
| (S,R,S)-AHPC | DMSO | 86 | 199.73 | Use of fresh DMSO is recommended as moisture can reduce solubility.[3] |
| (S,R,S)-AHPC-Boc | DMSO | 100 | 188.44 | Requires ultrasonication.[4] |
Experimental Protocols
Protocol for Preparing a 100 mg/mL Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO (new, unopened bottle)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: In a sterile environment, weigh the desired amount of this compound. For a 100 mg/mL solution, if you weigh 10 mg of the compound, you will need 100 µL of DMSO.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Initial Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication: If the solution is not clear and free of particulates, place the vial in a water bath sonicator. Sonicate the solution in intervals of 5-10 minutes until all solid has dissolved.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes. Store at -20°C for up to one month or -80°C for up to six months.
Signaling Pathway and Compound Function
This compound is a ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This is a key component in the development of Proteolysis Targeting Chimeras (PROTACs).
Caption: Role of this compound in PROTAC-mediated protein degradation.
References
how to prevent off-target effects with VHL PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and troubleshoot off-target effects when working with von Hippel-Lindau (VHL) Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of off-target effects with VHL PROTACs?
Off-target effects with VHL PROTACs can arise from several factors:
-
Degradation-independent pharmacology: The PROTAC molecule itself, including its warhead (target-binding ligand) or VHL ligand, may possess inherent biological activities at the concentrations used.[1] This can lead to phenotypic changes that are not a result of target protein degradation.
-
Off-target protein degradation: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the warhead has affinity for other proteins or if the ternary complex formed with an off-target protein is stable enough to facilitate ubiquitination.
-
Downstream effects of on-target degradation: The observed phenotype might be a secondary consequence of degrading the intended target protein, which can sometimes be misinterpreted as an off-target effect.[1]
-
High PROTAC concentrations: Excessive concentrations can lead to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-VHL) dominates over the productive ternary complex, reducing degradation efficiency and potentially increasing off-target binding.[1]
Q2: How can I proactively design VHL PROTACs with better selectivity?
Optimizing the design of your VHL PROTAC is a critical step in minimizing off-target effects. Key considerations include:
-
Warhead Selection: Choose a warhead with high selectivity for your protein of interest (POI).
-
Linker Optimization: The length, composition, and attachment points of the linker are crucial for forming a stable and selective ternary complex (POI-PROTAC-VHL).[2][3] Modifying the linker can improve affinity and selectivity for the target protein.[2]
-
VHL Ligand Modification: While many VHL ligands are based on a hydroxyproline (B1673980) core, modifications to this scaffold can enhance binding affinity and selectivity, as well as improve physicochemical properties.[4][5][6][7]
-
Ternary Complex Cooperativity: Aim for positive cooperativity in the formation of the ternary complex, where the binding of the PROTAC to one protein enhances its affinity for the other. This is a key driver of PROTAC efficiency and selectivity.
Q3: What are essential negative controls for my VHL PROTAC experiments?
Using appropriate controls is fundamental to distinguishing on-target from off-target effects.
-
Inactive Epimer Control: Synthesize a diastereomer of your PROTAC where the stereochemistry of the VHL-binding ligand is inverted (e.g., cis-hydroxyproline instead of trans-hydroxyproline).[8] This control should still bind to the target protein but not to VHL, thus it should not induce degradation. Observing the same phenotype with this control suggests a degradation-independent off-target effect.[1]
-
Warhead-Only and VHL Ligand-Only Controls: Treat cells with the individual warhead and VHL ligand components to assess their independent pharmacological effects.
-
Target Knockout/Knockdown Cells: If a phenotype is observed, confirming its absence in cells lacking the target protein provides strong evidence for on-target activity.
Troubleshooting Guides
Issue 1: Suspected Off-Target Protein Degradation
Symptoms:
-
Unexpected cellular phenotypes are observed.
-
Global proteomics analysis reveals degradation of proteins other than the intended target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected off-target protein degradation.
Detailed Steps:
-
Titrate PROTAC Concentration: Determine the lowest effective concentration that achieves robust degradation of your target protein.[1] Higher concentrations can lead to off-target effects.
-
Global Proteomics Analysis: Use techniques like mass spectrometry (e.g., TMT-MS) to identify all proteins that are degraded upon PROTAC treatment.[1] This provides a global view of your PROTAC's selectivity.
-
Use an Inactive Epimer Control: As described in the FAQs, this control is crucial for differentiating between degradation-dependent and independent effects.[1][8]
-
Perform Washout Experiments: Remove the PROTAC from the cell culture and monitor the recovery of protein levels and the reversal of the phenotype.[1] If the phenotype reverts as the target protein level is restored, it is likely an on-target effect.
-
Rescue Experiments: Transfect cells with a degradation-resistant mutant of your target protein. If the phenotype is rescued in the presence of the PROTAC, it confirms the effect is on-target.
Issue 2: The "Hook Effect"
Symptom:
-
Increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target degradation efficiency.[1]
Explanation: The hook effect occurs when high PROTAC concentrations favor the formation of binary complexes (PROTAC-Target and PROTAC-VHL) over the productive ternary complex (Target-PROTAC-VHL), which is necessary for ubiquitination and degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the hook effect.
Detailed Steps:
-
Perform a Broad Dose-Response Experiment: Test a wide range of PROTAC concentrations (e.g., from picomolar to high micromolar) to fully characterize the dose-response curve.
-
Identify the Optimal Concentration: The optimal concentration will be at the peak of the degradation curve (the "sweet spot").
-
Use the Optimal Concentration: For all subsequent experiments, use a concentration within the optimal range to ensure maximal degradation and minimize the hook effect.
Key Experimental Protocols
Global Proteomics by Mass Spectrometry
This protocol provides a general workflow for identifying off-target protein degradation.
-
Sample Preparation: Treat cells with the optimal concentration of your VHL PROTAC and a vehicle control for a duration determined by a time-course experiment (e.g., 6-24 hours).[1]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.[1]
-
Tandem Mass Tag (TMT) Labeling (Optional): For quantitative analysis, label the peptides from each condition with TMTs.[1]
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that have been degraded.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm target engagement of your PROTAC in a cellular context.
-
Cell Treatment: Treat intact cells with your PROTAC or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation and quantify the amount of the target protein remaining in the soluble fraction by Western blot or other methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.
Quantitative Data Summary
| Parameter | Typical Range/Value | Significance |
| Optimal PROTAC Concentration (DC50) | Low nanomolar to micromolar | The concentration at which 50% of the target protein is degraded. A lower DC50 generally indicates higher potency. |
| Maximum Degradation (Dmax) | >80% | The maximum percentage of target protein degradation achieved. |
| Time to Onset of Degradation | 2 - 24 hours | Varies depending on the target and cellular context. |
| Binding Affinity (Kd) of Warhead to Target | Varies widely | Higher affinity does not always correlate with better degradation. |
| Binding Affinity (Kd) of VHL Ligand to VHL | Nanomolar range | Essential for efficient recruitment of the E3 ligase. |
VHL PROTAC Mechanism of Action
Caption: Simplified signaling pathway of VHL PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Technical Support Center: Stabilizing Ternary Complexes with Linker Modifications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing ternary complexes, with a particular focus on the role of linker modifications in Proteolysis Targeting Chimeras (PROTACs).
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format to help you navigate common challenges.
Problem 1: High binary binding affinity but no target degradation.
Question: My PROTAC exhibits high binding affinity to both the target protein and the E3 ligase in binary assays, but I'm not observing any significant degradation of the target protein in cellular assays. What are the potential linker-related issues?
Answer: This is a frequent challenge in PROTAC development and often points to suboptimal ternary complex formation or a non-productive ternary complex. The linker is a critical determinant of the geometry and stability of the Target-PROTAC-E3 ligase complex.[1] Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity:
-
Issue: The linker may be too short, causing steric hindrance that prevents the target protein and E3 ligase from assembling into a stable ternary complex. Conversely, a linker that is too long or overly flexible might lead to an unstable complex or non-productive binding orientations where the ubiquitination sites are not accessible.[2]
-
Troubleshooting:
-
Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to identify the optimal length.[3]
-
Introduce rigid elements (e.g., piperazine (B1678402), triazole rings) or flexible moieties (e.g., PEG, alkyl chains) into the linker to modulate its conformational flexibility.[4]
-
-
-
Unfavorable Ternary Complex Conformation:
-
Issue: Even if a ternary complex forms, the linker may orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.
-
Troubleshooting:
-
Modify the attachment points of the linker on either the target-binding ligand or the E3 ligase ligand. This can significantly alter the relative orientation of the two proteins within the ternary complex.[2]
-
Utilize computational modeling to predict the three-dimensional structure of the ternary complex and identify more favorable linker attachment points.
-
-
-
Poor Physicochemical Properties:
-
Issue: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[5]
-
Troubleshooting:
-
Incorporate hydrophilic elements like PEG units into the linker to improve solubility.[4]
-
Conduct cell permeability assays (e.g., PAMPA) to assess the ability of your PROTAC to cross the cell membrane.
-
-
Problem 2: A significant "hook effect" is observed.
Question: I'm observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations. How can I address this with linker modifications?
Answer: The hook effect is a characteristic phenomenon in PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) at the expense of the productive ternary complex.[1] While inherent to the mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity:
-
Issue: Low cooperativity in ternary complex formation means that the binding of one protein does not significantly enhance the binding of the other, making the system more susceptible to the hook effect.
-
Troubleshooting:
-
Optimize the linker to promote favorable protein-protein interactions between the target and the E3 ligase. This can be achieved by exploring different linker lengths, compositions, and rigidities to create a more stable and cooperative ternary complex.[1]
-
Biophysical assays such as SPR or ITC can be used to quantify the cooperativity of your system. A cooperativity factor (alpha) greater than 1 indicates positive cooperativity, which can help mitigate the hook effect.[3]
-
-
Problem 3: Low stability of the ternary complex.
Question: My biophysical assays indicate that the ternary complex is forming, but it has a high dissociation rate (low stability). How can linker modifications improve stability?
Answer: The stability of the ternary complex is a key driver of efficient protein degradation. A more stable complex provides a longer window for ubiquitination to occur.
-
Optimize Linker-Protein Interactions:
-
Issue: The linker itself may not be making favorable contacts with the target protein or the E3 ligase, or it may be introducing strain into the complex.
-
Troubleshooting:
-
Incorporate functional groups into the linker that can form hydrogen bonds or other non-covalent interactions with the protein surfaces. Aromatic linkers, for instance, can participate in π-π stacking interactions.[4]
-
Systematically vary the linker length and composition while monitoring the ternary complex stability using techniques like SPR to measure the dissociation rate (k_off).
-
-
II. Frequently Asked Questions (FAQs)
Q1: How does linker length impact the efficacy of a PROTAC?
A1: The length of the linker is a critical parameter that dictates the distance and relative orientation between the target protein and the E3 ligase. An optimal linker length is essential for the formation of a stable and productive ternary complex. A linker that is too short can lead to steric clashes, preventing complex formation. Conversely, a linker that is too long may result in a highly flexible and unstable complex, leading to inefficient ubiquitination.[2]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most common linkers are flexible chains, such as polyethylene (B3416737) glycol (PEG) and alkyl chains. PEG linkers are often favored for their hydrophilicity, which can improve the solubility of the PROTAC molecule. Rigid linkers, which may contain cyclic structures like piperazine or aromatic rings, are also used to introduce conformational constraints and can sometimes lead to more stable ternary complexes.[4]
Q3: How does linker composition, beyond length, affect PROTAC performance?
A3: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[5]
Q4: What is "cooperativity" in the context of ternary complex formation?
A4: Cooperativity refers to the influence that the binding of one protein partner (e.g., the target protein) to the PROTAC has on the binding of the second protein partner (e.g., the E3 ligase). Positive cooperativity (alpha > 1) means that the formation of the binary complex (e.g., Target-PROTAC) enhances the binding affinity for the second protein, leading to a more stable ternary complex. Negative cooperativity (alpha < 1) implies that the binding of the first protein hinders the binding of the second.[3]
III. Data Presentation
The following tables summarize quantitative data from various studies to illustrate the impact of linker modifications on PROTAC efficacy. Note: Direct comparison across different studies should be made with caution due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | E3 Ligase Recruited | Linker Type | Number of PEG Units | DC50 (nM) | Dmax (%) |
| PROTAC 1 | CRBN | PEG | 2 | >1000 | <20 |
| PROTAC 2 | CRBN | PEG | 3 | 150 | ~60 |
| PROTAC 3 (dBET1) | CRBN | PEG | 4 | ~20 | >90 |
| PROTAC 4 | CRBN | PEG | 5 | 80 | ~75 |
This table illustrates a common trend where an optimal linker length exists for maximal degradation, with both shorter and longer linkers resulting in reduced efficacy.
Table 2: Comparison of Linker Composition on BTK Degradation
| PROTAC | E3 Ligase Recruited | Linker Type | Linker Length (atoms) | DC50 (nM) |
| PROTAC A | CRBN | Alkyl | 10 | >5000 |
| PROTAC B | CRBN | PEG | 11 | 80 |
| PROTAC C | CRBN | PEG | 14 | 1.6 |
| PROTAC D | CRBN | PEG | 17 | 4.8 |
This table highlights how linker composition (Alkyl vs. PEG) and length can significantly impact degradation potency.
Table 3: Biophysical Characterization of Ternary Complexes with Varying Linkers
| PROTAC | Target | E3 Ligase | Linker Modification | Binary K_d (PROTAC to E3) (nM) | Ternary K_d (nM) | Cooperativity (α) |
| MZ1 | BRD4 | VHL | Standard PEG | 66 | 4.4 | 15 |
| AT1 | BRD4 | VHL | Cyclized Linker | 330 | 47 | 7 |
This table demonstrates how linker modifications can influence the binding affinities and cooperativity of ternary complex formation.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ternary complex formation and stability.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the binding kinetics (association and dissociation rates) and affinity of binary and ternary complexes, and to determine the cooperativity factor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or Streptavidin-coated)
-
Purified target protein, E3 ligase, and PROTAC
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface. Amine coupling is a common method, but capture-based approaches for tagged proteins can also be used.[3]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (K_D_binary).
-
Fit the sensorgram data to a 1:1 binding model to determine the association rate (k_a), dissociation rate (k_d), and the binary dissociation constant (K_D_binary = k_d/k_a).[3]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (K_D_ternary).[3]
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = K_D_binary / K_D_ternary.[3]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Purified target protein, E3 ligase, and PROTAC
-
Dialysis buffer (ensure all proteins and the PROTAC are in the same matched buffer to minimize heats of dilution)
Protocol:
-
Part 1: Determining Binary Binding Affinities
-
PROTAC to E3 Ligase (K_D1):
-
Prepare the E3 ligase solution at a concentration of approximately 10-20 µM in the ITC cell.
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase in the injection syringe.
-
Perform the titration by injecting the PROTAC into the E3 ligase solution.
-
Analyze the data using a one-site binding model to determine K_D1.[3]
-
-
PROTAC to Target Protein (K_D2):
-
Repeat the process, with the target protein in the cell and the PROTAC in the syringe to determine K_D2.
-
-
-
Part 2: Determining Ternary Binding Affinity
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent K_D for ternary complex formation (K_D,ternary).[3]
-
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is calculated using the formula: α = K_D1 / K_D,ternary.[3]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Objective: To quantify the formation of the ternary complex in a homogeneous assay format.
Materials:
-
Tagged target protein (e.g., His-tag) and tagged E3 ligase (e.g., GST-tag)
-
TR-FRET donor and acceptor reagents (e.g., anti-His-terbium and anti-GST-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Protocol:
-
Prepare a serial dilution of the PROTAC in assay buffer in a 384-well plate.
-
Add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation and antibody binding.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
The TR-FRET signal is typically calculated as the ratio of the acceptor to donor emission. A bell-shaped curve is expected, with the peak of the curve representing the maximal ternary complex formation.
V. Mandatory Visualizations
References
Technical Support Center: PROTAC Stability in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to PROTAC instability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC instability in cell culture media?
PROTACs can exhibit instability in cell culture for several reasons:
-
Chemical Instability : The complex structures of PROTACs can be susceptible to degradation in aqueous environments. For instance, certain functional groups within the molecule may be prone to hydrolysis under physiological pH and temperature conditions.[1]
-
Metabolic Instability : Cell culture media, especially when supplemented with serum, contains various enzymes (e.g., hydrolases, esterases) that can metabolize PROTACs.[1] This is a particular concern for PROTACs containing moieties like esters, which can be rapidly cleaved.
-
Poor Solubility and Aggregation : Due to their high molecular weight and lipophilicity, many PROTACs have low aqueous solubility.[1][] This can lead to precipitation or aggregation in the culture medium, reducing the effective concentration of the active, monomeric PROTAC available to cells.[1]
Q2: How can instability of a PROTAC in the culture medium affect my experimental results?
Instability can lead to several confounding issues in your experiments:
-
Inconsistent Degradation Results : If the PROTAC degrades over the course of the experiment, its effective concentration will decrease, leading to variable and non-reproducible target degradation.[3]
-
Poor Correlation Between Assays : You might observe potent activity in short-term biochemical assays but poor degradation in longer-term cell-based assays due to compound degradation in the cellular environment.[4]
-
Off-Target Effects : Degradation products of the PROTAC could have their own biological activities, leading to off-target effects that are not representative of the intact molecule.[4]
Q3: What is the "Hook Effect" and how does it relate to PROTAC concentration?
The "Hook Effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[4] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[4][5] This can be mistaken for compound inactivity or instability. It is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation and to rule out the hook effect.[6]
Troubleshooting Guides
Problem 1: My PROTAC is not degrading the target protein.
This is a common issue that can be systematically troubleshooted.
-
Possible Cause: The PROTAC is not stable in the cell culture medium for the duration of the experiment.
-
Solution: Assess the stability of your PROTAC in the specific medium and serum combination you are using over the time course of your experiment. An LC-MS/MS-based assay is the gold standard for this. If the PROTAC is unstable, consider reducing the treatment time or replenishing the media with fresh PROTAC at regular intervals.[3][6]
-
-
Possible Cause: The PROTAC has poor cell permeability.
-
Possible Cause: The chosen E3 ligase is not expressed at sufficient levels in your cell line.
-
Solution: Verify the expression of the recruited E3 ligase (e.g., CRBN, VHL) in your cell model by western blot or qPCR. If expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase.[3]
-
-
Possible Cause: Inefficient ternary complex formation.
dot
Caption: Troubleshooting workflow for lack of PROTAC activity.
Problem 2: I am observing inconsistent degradation results between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Factors such as cell passage number, confluency, and overall cell health can impact the efficiency of the ubiquitin-proteasome system.[3] It is critical to standardize your cell culture protocols. Use cells within a defined passage number range and maintain consistent seeding densities for all experiments.[3]
-
-
Possible Cause: PROTAC instability in the culture medium.
-
Solution: As mentioned previously, the stability of your PROTAC should be confirmed. If the compound degrades over the experimental timeframe, this will introduce significant variability.[3]
-
-
Possible Cause: Issues with PROTAC solubility and storage.
-
Solution: Ensure your PROTAC is fully solubilized in the stock solution (e.g., DMSO) and does not precipitate when diluted into the culture medium. Visually inspect the media after adding the PROTAC.[4] Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[11]
-
Data Presentation: PROTAC Stability
The stability of a PROTAC is highly compound-specific and depends on the experimental conditions. Below is a table summarizing representative stability data. Researchers should determine these values empirically for their specific PROTAC and conditions.
| PROTAC Example | Cell Line | Culture Medium | Incubation Time (hours) | Percent Remaining (at 37°C) | Assay Method |
| MZ1 | HEK293 | DMEM + 10% FBS | 24 | >90% | LC-MS/MS |
| ARV-110 | VCaP | RPMI + 10% FBS | 24 | >85% | LC-MS/MS |
| Compound X (Hypothetical) | HeLa | MEM + 10% FBS | 8 | ~50% | LC-MS/MS |
| Compound Y (Hypothetical) | Jurkat | RPMI + 10% FBS | 4 | <20% | LC-MS/MS |
Key Experimental Protocols
Protocol 1: Assessing PROTAC Stability in Cell Culture Media via LC-MS/MS
This protocol allows for the direct quantification of the PROTAC concentration in cell culture media over time.
Objective: To determine the stability of a PROTAC under standard cell culture conditions (37°C, 5% CO₂).
Materials:
-
Test PROTAC compound
-
Cell culture medium (e.g., DMEM) with serum (e.g., 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) with an internal standard (e.g., a structurally similar, stable molecule)
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a solution of the test PROTAC in the cell culture medium at the desired final concentration (e.g., 1 µM).
-
Incubation: Place the plate or tube in a 37°C incubator.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing 3-4 volumes of cold acetonitrile with the internal standard. This stops any enzymatic degradation and precipitates proteins.[1]
-
Vortex the samples thoroughly.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to new vials for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples to quantify the peak area of the parent PROTAC relative to the internal standard at each time point.
-
Data Analysis:
-
Normalize the peak area of the PROTAC to the internal standard for each time point.
-
Plot the percentage of the remaining PROTAC versus time. The value at T=0 is considered 100%.
-
From this plot, the half-life (t₁/₂) of the PROTAC in the medium can be calculated.
-
dot
Caption: Experimental workflow for assessing PROTAC stability.
Protocol 2: Western Blot to Confirm Target Degradation
This is the most common method to verify if a PROTAC is successfully degrading its target protein.
Objective: To measure the levels of a target protein in cells following PROTAC treatment.
Materials:
-
Cultured cells
-
PROTAC stock solution
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Appropriate secondary antibodies
Methodology:
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with serial dilutions of the PROTAC. Include a vehicle control (e.g., DMSO) and a positive control where cells are co-treated with the PROTAC and a proteasome inhibitor like MG132.[12] The MG132 control helps to confirm that protein loss is due to proteasomal degradation.
-
Incubation: Incubate for the desired time period (e.g., 4, 8, or 24 hours).
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Collect the lysate and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the bands.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensity for the target protein and normalize it to the loading control. Compare the protein levels in PROTAC-treated samples to the vehicle control.
dot
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Ambiguous Western Blot Results for Protein Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous Western blot results in the context of protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: My target protein band intensity is unexpectedly low or absent. What could be the cause?
A1: Several factors can lead to low or no signal for your target protein. Consider the following possibilities:
-
Protein Degradation During Sample Preparation: Ensure that samples are prepared quickly on ice and that lysis buffers contain protease and phosphatase inhibitors to prevent protein degradation.[1][2][3] Repeated freeze-thaw cycles of lysates can also lead to protein degradation.[4]
-
Low Protein Expression: The cell line or tissue you are using may not express the target protein at high enough levels for detection.[1] It's recommended to load at least 20-30 µg of total protein for whole-cell extracts.[1]
-
Inefficient Protein Transfer: Transfer efficiency can be affected by the molecular weight of your protein. For high molecular weight proteins (>100 kDa), consider an overnight wet transfer and adding a small amount of SDS to the transfer buffer.[2] For low molecular weight proteins, they may be passing through the membrane; reducing transfer time can help.[4][5]
-
Antibody Issues: The primary antibody may have low affinity, be used at too low a concentration, or may have lost activity due to improper storage.[5] It's also crucial to use antibodies validated for Western blotting.[5][6][7]
Q2: I'm observing multiple bands for my protein of interest. How do I interpret this?
A2: The presence of multiple bands can be due to several factors:
-
Protein Isoforms or Splice Variants: Your target protein may exist in multiple isoforms that differ in molecular weight.[8]
-
Post-Translational Modifications (PTMs): Modifications such as phosphorylation, glycosylation, or ubiquitination can cause shifts in the apparent molecular weight of the protein.[1]
-
Protein Degradation Products: If samples are not handled properly, you may be detecting degradation products of your target protein, which typically appear as bands of lower molecular weight.[1][8]
-
Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.[8] Running a secondary antibody-only control can help identify non-specific binding from the secondary antibody.[2]
Q3: My Western blot shows a smear instead of a distinct band for my ubiquitinated protein. Is this normal?
A3: Yes, a smear is often expected when detecting ubiquitinated proteins. This is because ubiquitin can be added in single units (monoubiquitination) or as chains of varying lengths (polyubiquitination), resulting in a range of molecular weights for the modified protein.[9] K48-linked polyubiquitination is a common signal for proteasomal degradation.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Uneven Protein Bands Across Lanes
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Uneven Protein Loading | Perform accurate protein quantification using assays like BCA or Bradford to ensure equal loading in each lane.[10] |
| Improper Gel Polymerization | Ensure complete polymerization of acrylamide (B121943) gels. Using pre-cast gels can improve consistency.[11] |
| "Smiling" Bands | This can be caused by the gel running too hot. Reduce the voltage, run the gel on ice, and ensure buffer concentrations are correct.[11] |
Issue 2: High Background on the Western Blot
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[5] Adding a detergent like Tween 20 (0.05%) to the blocking and wash buffers can help reduce background.[5] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.[5][8] |
| Contaminated Buffers or Equipment | Ensure all buffers are freshly prepared and that trays and equipment are clean.[8] |
| Improper Blocking Agent | For certain antibodies, like those against ubiquitin or phosphorylated proteins, avoid using non-fat dry milk as a blocking agent as it can contain cross-reactive proteins.[2] Consider using bovine serum albumin (BSA) instead.[2] |
Experimental Protocols
Cycloheximide (B1669411) (CHX) Chase Assay
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis.[12]
Methodology:
-
Culture cells to the desired confluency.
-
Treat cells with cycloheximide (CHX) at a final concentration of 5-50 µg/mL to inhibit protein synthesis.[13][14]
-
Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).[12]
-
Prepare cell lysates by washing with ice-cold PBS and adding lysis buffer containing protease and phosphatase inhibitors.[14]
-
Quantify protein concentration for each lysate.
-
Perform Western blot analysis to detect the levels of the target protein at each time point.
-
Normalize the target protein band intensity to a loading control (e.g., β-actin, GAPDH).
-
Plot the relative protein levels against time to determine the protein's half-life.
Proteasome and Lysosome Inhibition Assays
These assays help determine the degradation pathway of a protein.
Methodology:
-
Culture cells to the desired confluency.
-
Treat cells with a proteasome inhibitor (e.g., MG132 at 5-50 µM for 1-24 hours) or a lysosome inhibitor (e.g., Chloroquine).[15][16]
-
Collect and lyse cells as described above.
-
Perform Western blot analysis to observe the accumulation of the target protein. An increase in the protein level in the presence of the inhibitor suggests its degradation via that pathway.[17][18]
Immunoprecipitation (IP) for Ubiquitination
This technique is used to isolate and detect ubiquitinated forms of a target protein.
Methodology:
-
Lyse cells in a buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM) to preserve the ubiquitinated state of proteins.
-
Incubate the cell lysate with an antibody specific to the target protein to form an antibody-protein complex.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein from the beads.
-
Perform Western blot analysis on the eluted sample using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.[19][20]
Visualizing Protein Degradation Pathways
Signaling Pathway for Ubiquitin-Proteasome Mediated Degradation
Caption: Ubiquitin-Proteasome System Workflow.
Experimental Workflow for a Cycloheximide Chase Assay
Caption: Cycloheximide Chase Assay Workflow.
Troubleshooting Logic for Ambiguous Western Blots
Caption: Troubleshooting Ambiguous Results.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. 2bscientific.com [2bscientific.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 9. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 10. youtube.com [youtube.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 13. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. MG-132 | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Inhibition of Proteasome Activity Induces Aggregation of IFIT2 in the Centrosome and Enhances IFIT2-Induced Cell Apoptosis [ijbs.com]
- 19. mdpi.com [mdpi.com]
- 20. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
VHL-Recruiting PROTACs: Technical Support Center
Welcome to the technical support center for VHL-recruiting PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments with VHL-recruiting PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a VHL-recruiting PROTAC?
A1: A VHL-recruiting PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with two key components: a ligand that binds to the protein of interest (POI) and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] By simultaneously binding to both the POI and VHL, the PROTAC brings them into close proximity, forming a ternary complex.[4][5] This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][6]
Q2: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?
A2: If you are not observing any protein degradation, consider the following initial checks:
-
Compound Integrity and Solubility: Confirm the chemical integrity of your PROTAC and ensure it is completely dissolved. Poor solubility can drastically reduce the effective concentration in your assay.[1]
-
Cell Permeability: Assess if your PROTAC can efficiently cross the cell membrane.[1][7] PROTACs are often large molecules and may have poor cell permeability.[8][9]
-
Target Engagement: Verify that the "warhead" of your PROTAC is binding to your POI and that the VHL ligand is binding to VHL within the cell.[1]
-
VHL Expression Levels: Confirm that your cell line expresses sufficient levels of VHL. Low or absent VHL expression is a primary reason for lack of activity.[1][] You can check VHL protein levels via Western blot.
-
Proteasome Function: Ensure the proteasome is active in your cells. A positive control using a known proteasome inhibitor (e.g., MG132) should prevent the degradation of a known proteasome substrate.[1][11]
Q3: My PROTAC shows only weak or partial degradation of the target protein. How can I optimize my experiment?
A3: Weak degradation can be caused by several factors. Here are some optimization strategies:
-
Concentration Optimization: Perform a detailed dose-response curve to identify the optimal PROTAC concentration. High concentrations can lead to the "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-VHL) is favored over the productive ternary complex, leading to reduced degradation.[12][13]
-
Time-Course Experiment: Conduct a time-course experiment to determine the time point of maximal degradation. The kinetics of degradation can vary depending on the target protein and cellular context.
-
Ternary Complex Formation: Inefficient ternary complex formation can limit degradation. The stability of this complex is crucial for efficient ubiquitination.[5][14] Biophysical assays can be used to assess its formation and stability.
-
Protein Synthesis Rate: If the target protein has a high synthesis rate, the degradation induced by the PROTAC may be masked. Consider this in your experimental design.
Q4: Degradation is observed in one cell line but not another. What could be the reason?
A4: Discrepancies in PROTAC efficacy between different cell lines can often be attributed to:
-
Differential Expression of VHL or Target Protein: Quantify the protein levels of both VHL and your POI in the different cell lines.[1] VHL expression can be low in certain solid tumors.[]
-
Presence of Endogenous Substrates: The cellular environment can influence PROTAC efficiency. Competition with endogenous substrates of VHL might affect the availability of the E3 ligase for your PROTAC.
-
Mutations in VHL: Tumor-derived mutations in VHL can disrupt its structure and function, including its ability to bind the PROTAC ligand or form a functional E3 ligase complex.[15][16][17]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered with VHL-recruiting PROTACs.
| Problem | Potential Cause | Suggested Solution | Experimental Protocol/Assay |
| No Degradation | 1. Poor compound solubility. | 1. Ensure complete dissolution in a suitable solvent (e.g., DMSO) before dilution in media. | Visual inspection for precipitation; Dynamic Light Scattering (DLS) for aggregation. |
| 2. Low cell permeability. | 2. Perform a cellular uptake assay. Consider linker modification to improve permeability.[7] | Cellular uptake assays; Caco-2 permeability assay.[18] | |
| 3. Lack of target or VHL engagement. | 3. Confirm binary binding of the PROTAC to both the POI and VHL. | Cellular Thermal Shift Assay (CETSA); NanoBRET Target Engagement Assay.[1][19][20] | |
| 4. Insufficient VHL expression. | 4. Quantify VHL protein levels. If low, choose a cell line with higher VHL expression. | Western Blot for VHL. | |
| 5. Inactive proteasome. | 5. Use a proteasome inhibitor (e.g., MG132) as a control. This should rescue degradation of a known proteasome substrate.[11] | Western Blot with proteasome inhibitor control. | |
| 6. VHL mutation. | 6. Sequence the VHL gene in the cell line. | DNA sequencing. | |
| Weak/Partial Degradation | 1. Suboptimal PROTAC concentration ("Hook Effect"). | 1. Perform a detailed dose-response curve to identify the optimal concentration.[13] | Dose-response Western Blot or other degradation assays. |
| 2. Inappropriate treatment duration. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours). | Time-course Western Blot. | |
| 3. Inefficient ternary complex formation. | 3. Assess ternary complex formation and stability. Consider linker optimization.[21] | Co-immunoprecipitation (Co-IP); Surface Plasmon Resonance (SPR); Isothermal Titration Calorimetry (ITC); NanoBRET Ternary Complex Assay.[4][12][22] | |
| 4. High target protein turnover. | 4. Measure the half-life of the target protein. | Cycloheximide chase assay followed by Western Blot. | |
| Inconsistent Results | 1. Variable cell culture conditions. | 1. Standardize cell seeding density, passage number, and confluency. | Maintain consistent cell culture protocols. |
| 2. Inconsistent PROTAC preparation. | 2. Prepare fresh PROTAC dilutions for each experiment and ensure complete solubilization. | Standardized compound handling procedures. | |
| Degradation in some cell lines but not others | 1. Differential VHL or POI expression. | 1. Quantify VHL and POI protein levels in all cell lines used.[1] | Western Blot analysis of VHL and POI. |
| 2. Cell-specific factors (e.g., competing substrates). | 2. Acknowledge that cellular context influences PROTAC efficacy. | - |
Experimental Protocols
Western Blot for Protein Degradation
Objective: To qualitatively and semi-quantitatively measure the reduction in the level of a target protein following PROTAC treatment.[2]
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[23]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[2]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the POI-PROTAC-VHL ternary complex in cells.[23]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at its optimal concentration. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI or VHL overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.[23]
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the eluate by Western blot using antibodies against the POI and VHL to detect the co-precipitated proteins.
NanoBRET™ Ternary Complex Assay
Objective: To monitor PROTAC-induced ternary complex formation in real-time in living cells.[12][20]
Methodology:
-
Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and VHL fused to a HaloTag® ligand (energy acceptor) in cells.[22]
-
Cell Treatment: Treat the cells with the PROTAC.
-
Detection: Add the NanoBRET™ Nano-Glo® substrate and the HaloTag® NanoBRET™ 618 ligand.
-
Measurement: Measure both the donor and acceptor emission signals. An increase in the BRET ratio (acceptor emission/donor emission) indicates the formation of the ternary complex.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Ternary complex formation - Profacgen [profacgen.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. Tumorigenic mutations in VHL disrupt folding in vivo by interfering with chaperonin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Protein Degradation and PROTACs [worldwide.promega.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Orthogonal Validation of Targeted Protein Degradation
In the burgeoning field of targeted protein degradation (TPD), confirming that a molecule, such as a Proteolysis Targeting Chimera (PROTAC), effectively and specifically eliminates its intended protein of interest (POI) is paramount. Relying on a single experimental technique is insufficient to fully characterize the complex biological cascade of events initiated by a degrader. A robust validation strategy employs a suite of orthogonal, independent methods to build a comprehensive and reliable data package, ensuring confidence in a degrader's efficacy, selectivity, and mechanism of action.[1][2]
This guide provides a comparative overview of key orthogonal methods used to validate TPD. We will delve into detailed experimental protocols, present quantitative data from studies on well-characterized degraders, and illustrate the critical workflows and pathways involved.
The Mechanism of Action: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a linker.[1][3] One ligand binds to the POI, while the other recruits an E3 ubiquitin ligase. This dual binding action facilitates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[3] This induced proximity enables the E3 ligase to transfer ubiquitin molecules onto the POI, tagging it for destruction by the cell's own protein disposal machinery, the proteasome.[1][3]
References
Designing Negative Controls for (S,R,S)-AHPC-Me-C10-Br PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of active (S,R,S)-AHPC-Me-C10-Br-based Proteolysis Targeting Chimeras (PROTACs) with their rationally designed negative controls. We present supporting experimental data and detailed methodologies to aid researchers in the robust validation of their targeted protein degradation studies.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A critical aspect of PROTAC research is the use of appropriate negative controls to demonstrate that the observed degradation is a direct result of the PROTAC's mechanism of action and not due to off-target effects. The this compound is a ligand-linker conjugate that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, which is a common component in PROTAC design.
The Principle of Diastereomeric Negative Controls
A well-established strategy for creating a negative control for a VHL-based PROTAC is to synthesize a diastereomer of the active molecule. Specifically, the stereochemistry of the hydroxyproline (B1673980) moiety of the VHL ligand is inverted. The (S,R,S) configuration of the AHPC (amino-hydroxy-proline-caprolactam) core is essential for binding to the VHL E3 ligase. By changing this to an (S,S,S) configuration, the resulting PROTAC molecule is unable to recruit the VHL E3 ligase, thus abrogating its ability to induce target protein degradation. This diastereomeric negative control retains the same target protein binder and linker, making it an ideal tool to distinguish between on-target degradation and other pharmacological effects.
A prime example of this principle is the well-characterized BET degrader ARV-771 and its inactive diastereomer, ARV-766. ARV-771 utilizes a VHL ligand with the active (S,R,S) stereochemistry, while ARV-766 possesses the inactive configuration, rendering it unable to bind to VHL.[1][2][] While not containing the exact C10-Br linker, the principles demonstrated with ARV-771 and ARV-766 are directly applicable to PROTACs constructed using this compound.
Comparative Analysis: Active PROTAC vs. Negative Control
To illustrate the importance of a proper negative control, the following tables summarize the expected comparative data between a hypothetical active PROTAC, "PROTAC-Active" (utilizing this compound), and its diastereomeric negative control, "PROTAC-Inactive". The data is modeled on published results for similar VHL-based PROTACs like ARV-771.
Table 1: Comparative Degradation Potency
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-Active | MEK1/2 | Cancer Cell Line A | <10 | >90 |
| PROTAC-Inactive | MEK1/2 | Cancer Cell Line A | >1000 | <10 |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation.
Table 2: Comparative Effect on Downstream Signaling
| Compound | Target Protein | Downstream Marker | IC50 (nM) |
| PROTAC-Active | MEK1/2 | p-ERK Levels | <10 |
| PROTAC-Inactive | MEK1/2 | p-ERK Levels | >1000 |
IC50: Concentration at which 50% of the downstream marker is inhibited.
Experimental Protocols
Robust validation of a PROTAC and its negative control requires a series of well-controlled experiments. Below are detailed protocols for key assays.
Western Blotting for Target Protein Degradation
This is a fundamental assay to directly visualize and quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate the chosen cell line at an appropriate density and allow for adherence overnight. Treat the cells with a concentration range of the active PROTAC and the inactive control for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., MEK1/2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample.
-
Quantitative Proteomics for Selectivity Analysis
This unbiased approach assesses the global impact of the PROTAC on the cellular proteome, confirming selectivity for the intended target.
Protocol:
-
Sample Preparation: Treat cells with the active PROTAC, the inactive control, and a vehicle control at a concentration near the DC50 of the active compound.
-
Cell Lysis and Protein Digestion: Lyse the cells and extract the proteins. Digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or similar isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. A selective PROTAC will show significant downregulation only of the intended target and its direct downstream effectors.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified MEK1/2-ERK1/2 signaling pathway and the mechanism of action of a MEK1/2-targeting PROTAC.
Experimental Workflow
Caption: Experimental workflow for the validation of a PROTAC and its negative control.
Logical Relationship of PROTAC Components
References
VHL vs. Cereblon: A Comparative Guide to PROTAC Efficacy for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ligase is a critical design parameter in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the two most utilized E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN), in directing the degradation of the same target protein. The following analysis is supported by experimental data to inform rational PROTAC design and development.
The efficacy of a PROTAC is fundamentally linked to its ability to form a stable and productive ternary complex, consisting of the target protein, the PROTAC molecule, and the recruited E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The choice between VHL and CRBN can significantly influence the potency, kinetics, and selectivity of the resulting degrader.
Quantitative Performance Comparison
The decision to employ VHL or CRBN is often guided by empirical evidence for a specific target. Below is a summary of key performance data comparing VHL- and CRBN-based PROTACs targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4. MZ1, a VHL-recruiting PROTAC, and dBET1, a CRBN-recruiting PROTAC, both utilize the same warhead (JQ1) to bind BRD4, allowing for a direct comparison of the E3 ligase recruiter's impact.
| Parameter | MZ1 (VHL-based) | dBET1 (CRBN-based) | Significance |
| Degradation Potency (DC50 in HeLa cells) | ~13 nM | ~3 nM | Indicates the concentration for 50% target degradation.[1] |
| Maximum Degradation (Dmax) | >90% | >90% | Represents the maximal achievable degradation of the target protein. |
| Kinetics of Degradation | Slower onset | Rapid degradation | The rate of degradation can be influenced by factors like ternary complex stability and E3 ligase localization.[1] |
| Ternary Complex Cooperativity (α) | >1 (Positive) | ~1 (Non-cooperative) | Positive cooperativity enhances the stability of the ternary complex.[1] |
| Binding Affinity (BRD4 BD2, Kd) | ~28 nM | ~90 nM | Reflects the affinity of the JQ1 warhead to the target protein.[1] |
Signaling Pathways and Mechanism of Action
The general mechanism for both VHL and CRBN-based PROTACs involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC acts as a bridge, bringing the target protein into proximity with the E3 ligase complex, leading to polyubiquitination and subsequent degradation.
Key Differences and Considerations
Several factors contribute to the differential efficacy of VHL and CRBN-based PROTACs:
-
Cellular Localization and Expression: CRBN is predominantly found in the nucleus, while VHL is present in both the cytoplasm and the nucleus.[] The subcellular location of the target protein may therefore favor the use of one E3 ligase over the other. Additionally, the expression levels of VHL and CRBN can vary across different cell types and tissues, impacting PROTAC potency.[]
-
Kinetics and Complex Stability: CRBN-based PROTACs often exhibit faster degradation kinetics.[] In contrast, VHL can form more stable ternary complexes, which may be advantageous for degrading more stable target proteins that require a persistent degradation signal.[]
-
Ligand Properties and Permeability: VHL ligands are generally larger and have higher molecular weight, which can sometimes lead to poorer cell permeability compared to the smaller, more drug-like ligands available for CRBN, such as derivatives of thalidomide.[][3]
-
Off-Target Effects: CRBN ligands, like pomalidomide, are known to have off-target affinities for zinc-finger transcription factors, which can lead to immunomodulatory effects.[] VHL ligands are generally considered to have a more favorable off-target profile.[]
Experimental Protocols
The following section outlines a standard experimental workflow for comparing the efficacy of VHL and Cereblon-based PROTACs.
Detailed Methodology: Western Blot for PROTAC-Induced Degradation
This protocol is a widely used method to quantify the degradation of a target protein following PROTAC treatment.[4][5]
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere overnight.[4]
-
Treat the cells with a serial dilution of the VHL-based PROTAC, the CRBN-based PROTAC, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[4][6]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.[5][6]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[5][6]
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.[4][5]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][5]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[4][5]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[4][6]
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][6]
-
Quantify the band intensities using densitometry software.[5]
-
Normalize the target protein levels to the loading control.[5]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[5]
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage) values.[5]
Conclusion
The selection of VHL or Cereblon as the E3 ligase for a PROTAC is a multifaceted decision that depends on the specific target protein, its cellular context, and the desired pharmacological properties of the degrader. While CRBN-based PROTACs may offer advantages in terms of rapid degradation and the availability of smaller, more permeable ligands, VHL-based PROTACs can provide enhanced ternary complex stability and a potentially cleaner off-target profile. For any given target, a head-to-head comparison using standardized experimental protocols is essential to empirically determine the optimal E3 ligase for achieving desired efficacy and selectivity. Future research will likely expand the repertoire of available E3 ligases, providing even more options to fine-tune the activity of targeted protein degraders.
References
Quantitative Mass Spectrometry: A Guide to Confirming On-Target Protein Degradation
For researchers, scientists, and drug development professionals, confirming the on-target degradation of a protein of interest is a critical step in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). Quantitative mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity. This guide provides an objective comparison of various quantitative mass spectrometry techniques and other alternatives, supported by experimental data and detailed protocols.
The primary goal in targeted protein degradation is to selectively reduce the level of a specific protein. This is often achieved by inducing its degradation via the ubiquitin-proteasome system. The efficacy of a degrader molecule is typically assessed by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). Accurate and robust methods are required to quantify these parameters and to assess potential off-target effects.
The PROTAC Mechanism: A Targeted Degradation Pathway
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Quantitative Mass Spectrometry-Based Methods
Mass spectrometry offers two main strategies for quantifying protein degradation: discovery proteomics and targeted proteomics . Discovery proteomics aims to identify and quantify thousands of proteins in an unbiased manner, making it ideal for assessing off-target effects. In contrast, targeted proteomics focuses on a predefined set of proteins, offering higher sensitivity, specificity, and throughput for validating on-target degradation.
| Method | Approach | Key Advantages | Key Limitations | Typical Throughput |
| Discovery Proteomics | ||||
| Tandem Mass Tags (TMT) | Isobaric Labeling | High multiplexing (up to 18 samples), good precision, broad proteome coverage.[1] | Ratio compression can underestimate degradation, higher cost of reagents.[2] | High |
| SILAC | Metabolic Labeling | High accuracy, in-vivo labeling reflects true cellular state, no chemical labeling artifacts.[2] | Limited to cell culture, requires complete labeling, can be expensive.[2] | Medium |
| Label-Free Quantification (LFQ) | Intensity-Based | No labeling required (cost-effective), simpler sample preparation, unlimited number of samples can be compared.[3] | Lower precision and higher missing values compared to labeling methods, requires highly reproducible chromatography.[4] | High |
| Targeted Proteomics | ||||
| Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Targeted MS/MS | "Gold standard" for quantification, highest sensitivity and specificity, excellent reproducibility.[5] | Requires significant upfront method development for each peptide, limited number of targets per run.[6] | Very High |
| Parallel Reaction Monitoring (PRM) | Targeted MS/MS | High sensitivity and specificity (comparable to SRM), less method development than SRM, full scan of fragment ions provides higher confidence.[7] | Lower throughput than SRM for a very large number of targets. | High |
Experimental Workflows
The general workflow for quantitative proteomics involves several key steps, from sample preparation to data analysis. The following diagrams illustrate the specific workflows for TMT, SILAC, and Targeted Proteomics (SRM/PRM).
Detailed Experimental Protocols
-
Protein Extraction and Digestion:
-
Lyse cells treated with the degrader and a vehicle control in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.[8]
-
-
TMT Labeling:
-
Label the peptides from each condition with a specific TMT isobaric tag according to the manufacturer's protocol.[8]
-
Quench the labeling reaction.
-
-
Sample Pooling and Cleanup:
-
Combine the TMT-labeled peptide samples in a 1:1 ratio.
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.[9]
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching against a protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.[10]
-
-
Cell Culture and Labeling:
-
Culture cells for at least five passages in SILAC medium containing either "light" (e.g., 12C6-arginine and 12C6-lysine) or "heavy" (e.g., 13C6-arginine and 13C6-lysine) amino acids to ensure complete incorporation.[11]
-
-
Experimental Treatment:
-
Treat the "heavy" labeled cells with the degrader and the "light" labeled cells with a vehicle control.
-
-
Sample Preparation:
-
Harvest and combine the "light" and "heavy" cell populations at a 1:1 ratio.
-
Lyse the combined cell pellet and digest the proteins with trypsin.[11]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptide pairs with a specific mass difference corresponding to the heavy and light amino acids.
-
Calculate the ratio of the signal intensities of the heavy and light peptides to determine the relative protein abundance.[10]
-
-
Target and Peptide Selection:
-
Select the target protein(s) of interest.
-
Choose 2-3 proteotypic peptides (unique to the target protein) that are readily detectable by mass spectrometry.[5]
-
-
Assay Development:
-
Synthesize stable isotope-labeled internal standard (SIS) peptides for the selected target peptides.
-
Optimize the mass spectrometer parameters (e.g., collision energy) for each peptide to maximize the signal of specific fragment ions (transitions).[5]
-
-
Sample Preparation:
-
Prepare cell lysates from degrader-treated and control samples.
-
Spike in the SIS peptides at a known concentration.
-
Digest the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use software like Skyline to integrate the peak areas of the endogenous and SIS peptide transitions.
-
Quantify the amount of the target protein by comparing the peak area of the endogenous peptide to that of the SIS peptide.[7]
-
Comparison with Alternative Methods
While mass spectrometry is the most comprehensive method for confirming on-target degradation, other techniques are also widely used, particularly in the initial stages of degrader development.
| Method | Principle | Key Advantages | Key Limitations | Data Output |
| Western Blot | Antibody-based detection of a specific protein after size-based separation. | Widely accessible, relatively inexpensive, provides visual confirmation of protein loss. | Semi-quantitative, lower throughput, antibody-dependent (specificity can be an issue). | Band intensity (relative quantification) |
| ELISA | Antibody-based detection in a plate-based format. | High throughput, quantitative. | Requires specific antibody pairs, can be prone to matrix effects. | Absorbance/Fluorescence (quantitative) |
| Flow Cytometry | Measures protein levels in individual cells using fluorescently labeled antibodies. | Single-cell resolution, can assess population heterogeneity. | Requires cell surface or intracellular staining protocols, can be complex. | Fluorescence intensity per cell |
| Reporter Assays (e.g., HiBiT) | Genetically encoded tag that produces luminescence when bound to a complementary peptide, allowing for real-time monitoring of protein levels. | High throughput, real-time kinetics, highly sensitive. | Requires genetic modification of the target protein, may not reflect the endogenous protein's behavior. | Luminescence signal (quantitative) |
Quantitative Data Comparison: A Case Study on BRD4 Degraders
The following table provides a hypothetical comparison of DC50 and Dmax values for a BRD4 degrader, as might be determined by different methods.
| Method | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| TMT Proteomics | MV-4-11 | 8.5 | >95 | Hypothetical Data |
| SRM/MRM | MV-4-11 | 7.9 | >98 | Hypothetical Data |
| Western Blot | MV-4-11 | ~10 | ~90 | |
| HiBiT Assay | HEK293 | 5.2 | >99 | Hypothetical Data |
Note: This table presents illustrative data. Actual values can vary depending on the specific degrader, cell line, and experimental conditions.
Western Blot Protocol for Protein Degradation
-
Cell Treatment and Lysis:
-
Plate cells and treat with a range of degrader concentrations for a specified time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
Quantitative mass spectrometry provides a powerful and versatile toolkit for confirming on-target protein degradation. Discovery proteomics methods like TMT and SILAC are invaluable for assessing selectivity and identifying off-target effects, while targeted approaches such as SRM/MRM and PRM offer the highest sensitivity and accuracy for validating on-target degradation. While alternative methods like Western Blotting are useful for initial screening, mass spectrometry remains the definitive method for a comprehensive and quantitative understanding of a degrader's activity. The choice of method will ultimately depend on the specific research question, the available resources, and the desired level of quantitative rigor.
References
- 1. researchgate.net [researchgate.net]
- 2. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. plexium.com [plexium.com]
The Critical Role of Inactive Diastereomers as Negative Controls for PROTACs: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[3][] To ensure that the observed biological effects are a direct result of the intended PROTAC-mediated protein degradation and not due to off-target effects, the use of appropriate negative controls is paramount.[5][6] Among the most rigorous controls are inactive diastereomers of the active PROTAC molecule. This guide provides a comprehensive comparison of active PROTACs and their inactive diastereomer controls, complete with experimental data and detailed protocols for their evaluation.
Understanding Inactive Diastereomers as Negative Controls
An inactive control is a molecule structurally similar to the active PROTAC but deficient in a key aspect of its mechanism of action.[5] This control is essential for demonstrating that the degradation of the target protein is a direct result of the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase.[5][7] The most common type of inactive control is an E3 ligase binding-deficient control, often created by inverting the stereochemistry of a critical chiral center on the E3 ligase ligand.[5] For instance, for PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, the active (R)-stereoisomer at a specific position on the hydroxyproline (B1673980) moiety is essential for binding, while the corresponding (S)-stereoisomer serves as an inactive control.[5] Similarly, for cereblon (CRBN)-based PROTACs, methylation of the glutarimide (B196013) nitrogen can prevent binding to CRBN.[5]
The ideal inactive diastereomer control should retain binding to the protein of interest (POI) but exhibit significantly reduced or no binding to the E3 ligase. This allows researchers to distinguish between the effects of target degradation and those of simple target engagement or off-target binding.
Comparative Evaluation of Active PROTACs and Inactive Diastereomer Controls
A series of well-defined experiments are necessary to compare the activity of a PROTAC with its inactive control. The primary assays include quantification of protein degradation, assessment of cellular viability, and measurement of target engagement.
Quantitative Data Summary
The following tables present a summary of hypothetical yet representative quantitative data comparing an active PROTAC with its inactive diastereomer control.
Table 1: Target Protein Degradation Parameters
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Active PROTAC | Target X | Cancer Cell Line A | 10 | >95 |
| Inactive Diastereomer | Target X | Cancer Cell Line A | >10,000 | <10 |
DC₅₀: Concentration required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of degradation observed.
Table 2: Cellular Viability (Antiproliferative Activity)
| Compound | Cell Line | IC₅₀ (nM) |
| Active PROTAC | Cancer Cell Line A | 25 |
| Inactive Diastereomer | Cancer Cell Line A | >10,000 |
IC₅₀: Concentration required to inhibit 50% of cell growth.
Table 3: Binding Affinities
| Compound | Binding to Target X (Kd, nM) | Binding to E3 Ligase (Kd, nM) |
| Active PROTAC | 50 | 150 |
| Inactive Diastereomer | 55 | >20,000 |
Kd: Dissociation constant, a measure of binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.[8]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the active PROTAC and the inactive diastereomer control for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is indicative of metabolically active cells.[9]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.[9]
-
Compound Treatment: Prepare serial dilutions of the active PROTAC and the inactive diastereomer control. Add 10 µL of the diluted compounds or vehicle to the respective wells.[9]
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence using a luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
3. Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of the PROTAC to the target protein in live cells.[10]
-
Cell Line Preparation: Use a cell line that endogenously expresses the target protein tagged with a NanoLuc® luciferase fragment (e.g., HiBiT).[10][11]
-
Assay Setup:
-
Seed the engineered cells in a 96-well plate.
-
Add the LgBiT protein, which complements the HiBiT tag to form a functional luciferase.
-
Add a fluorescent tracer that binds to the target protein.
-
-
Compound Treatment: Add serial dilutions of the active PROTAC and the inactive diastereomer control.
-
Data Acquisition: Measure the bioluminescence resonance energy transfer (BRET) signal. The binding of the PROTAC to the target protein will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Analysis: Determine the concentration at which 50% of the tracer is displaced to calculate the binding affinity.
Visualizing the Mechanism and Workflow
PROTAC Mechanism of Action vs. Inactive Control
Caption: Mechanism of an active PROTAC versus its inactive diastereomer control.
Experimental Workflow for PROTAC Evaluation
Caption: General experimental workflow for PROTAC and negative control evaluation.
Decision Tree for Inactive Control Selection
Caption: Decision tree for selecting an inactive control strategy for PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. Protein Degradation and PROTACs [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Degradation Efficiency of AHPC-Based Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. At the core of every PROTAC is a linker, a chemical bridge connecting a target-binding warhead to an E3 ligase-recruiting element. For PROTACs that utilize the von Hippel-Lindau (VHL) E3 ligase, the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold is a cornerstone. The linker, far from being a passive spacer, critically influences the PROTAC's efficacy. This guide provides an objective comparison of the degradation efficiency of different AHPC-based linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Influence of Linker Composition and Length on Degradation Efficiency
The composition and length of the linker are paramount in determining the degradation efficiency of an AHPC-based PROTAC. These factors dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the VHL E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation. The most common linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains. PEG linkers are generally more hydrophilic, which can enhance the solubility of the PROTAC molecule, while alkyl linkers are more hydrophobic.
Quantitative Comparison of AHPC-Based PROTACs
The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50 : The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize quantitative data from studies on AHPC-based PROTACs, illustrating the impact of linker composition and length on degradation potency.
Table 1: Impact of Alkyl-like Linker Length on the Degradation of FBXO22
This table showcases a series of VHL-recruiting PROTACs with alkyl aldehyde linkers of varying lengths targeting the F-box protein FBXO22.
| PROTAC Name | Linker Length (Carbon Atoms) | DC50 (nM) | Dmax (%) |
| AHPC-CHO | 6 | 150 | 72 |
| TWQ-07-040 | 5 | Inactive | - |
| TWQ-07-041 | 7 | - | ~50 |
Data synthesized from a study on FBXO22 degraders. The study found that a minimal linker length is required for effective degradation, with the 6-carbon linker demonstrating the highest potency[1].
Table 2: Degradation Efficiency of an AHPC-Based PROTAC with a PEG Linker Targeting BRD4
This table presents data for an AHPC-based PROTAC with a PEG linker targeting the bromodomain-containing protein 4 (BRD4). For context, a highly potent CRBN-based PROTAC is also included.
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) |
| (S, R, S)-AHPC-based PROTAC | AHPC | PEG | BRD4 | Not Specified | < 100 |
| CRBN-based PROTAC | Pomalidomide | Alkyl | BRD4 | Not Specified | 0.03 |
This data highlights the potency of AHPC-based PROTACs and provides a benchmark against a different E3 ligase system. The choice of both the E3 ligase and the linker is critical in determining PROTAC efficacy[2].
Experimental Protocols
To ensure the reproducibility of findings and to provide a practical guide for researchers, detailed methodologies for key experiments are provided below.
Synthesis of an AHPC-PEG-Acid Linker
This protocol describes a general method for the synthesis of an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.
Materials:
-
(S,R,S)-AHPC hydrochloride
-
PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of AHPC to the PEG linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
-
Deprotection of the carboxylic acid:
-
Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.
-
Confirm the product identity and purity by NMR and LC-MS.
-
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials and Reagents:
-
Cell Line expressing the target protein (e.g., THP-1, MDA-MB-231, HeLa)
-
PROTAC of interest (stock solution in DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell Culture Medium (e.g., RPMI-1640) and Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The mechanism of action for an AHPC-based PROTAC.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: The logical relationship of linker properties to PROTAC performance.
References
A Comparative Guide to Off-Target Proteomics Profiling of VHL-Based PROTACs
For researchers, scientists, and drug development professionals, the selective degradation of a target protein is the ultimate goal of Proteolysis Targeting Chimeras (PROTACs). However, ensuring the specificity of these powerful molecules is paramount to minimizing toxicity and achieving desired therapeutic outcomes. This guide provides a comparative overview of off-target proteomics profiling for VHL-based PROTACs, offering insights into their performance, supporting experimental data, and detailed methodologies.
Introduction to VHL-Based PROTACs and Off-Target Effects
Proteolysis-targeting chimeras are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A VHL-based PROTAC consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the protein of interest (POI). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the POI. While this technology offers the potential for improved efficacy and the ability to target previously "undruggable" proteins, the recruitment of E3 ligases can lead to the unintended degradation of other proteins, known as off-target effects, which can result in cellular toxicity.[1]
Rigorous assessment of off-target degradation is a critical step in the development of any new PROTAC. Mass spectrometry-based proteomics has emerged as a powerful and unbiased tool for identifying and quantifying these off-target effects on a proteome-wide scale.
Quantitative Comparison of VHL-Based PROTACs
This section provides a comparative analysis of the on-target and off-target effects of two well-characterized VHL-based PROTACs: MZ1 , a BET family protein degrader, and DT2216 , a BCL-XL specific degrader. The data presented here is a summary from quantitative proteomics experiments.
| PROTAC | Target Protein(s) | Cell Line | Key Off-Target Proteins | Reference |
| MZ1 | BRD2, BRD3, BRD4 | HeLa, Kelly | Minimal off-targets identified. Preferential degradation of BRD4 over BRD2 and BRD3. | [2] |
| DT2216 | BCL-XL | WI-38 | High specificity for BCL-XL with minimal impact on other BCL-2 family members (BCL-2, MCL-1). | [3] |
Summary of Proteomics Data for MZ1 in HeLa Cells:
| Protein | Log2 Fold Change (MZ1 vs. DMSO) | p-value | On-Target/Off-Target |
| BRD4 | -2.5 | < 0.001 | On-Target |
| BRD3 | -1.8 | < 0.01 | On-Target |
| BRD2 | -1.5 | < 0.01 | On-Target |
| Hypothetical Off-Target 1 | -1.2 | < 0.05 | Off-Target |
| Hypothetical Off-Target 2 | -1.0 | < 0.05 | Off-Target |
Note: The above table for MZ1 is a representative example based on available data. Actual datasets contain information on thousands of proteins.
Selectivity Profile of DT2216:
A proteomic analysis of DT2216 in WI-38 cells demonstrated high specificity for its intended target, BCL-XL. The study highlighted that other anti-apoptotic BCL-2 family members, such as BCL-2 and MCL-1, were not significantly degraded, underscoring the targeted nature of this PROTAC.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of off-target proteomics studies. Below are representative protocols for two common quantitative proteomics workflows.
Tandem Mass Tag (TMT) Labeling-Based Quantitative Proteomics
This protocol is suitable for comparing protein abundance across multiple samples, such as treatment with a PROTAC, a negative control, and a vehicle.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) to 70-80% confluency. Treat cells with the VHL-based PROTAC (e.g., 1 µM MZ1), a negative control (e.g., 1 µM cis-MZ1), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest and lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Protein Digestion: Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide. Digest proteins into peptides overnight using trypsin.
-
TMT Labeling: Label the peptide samples from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Sample Cleanup and Fractionation: Combine the labeled samples and desalt using a solid-phase extraction (SPE) cartridge. For complex proteomes, perform high-pH reversed-phase fractionation to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant. Identify and quantify proteins, and perform statistical analysis to determine significantly up- or down-regulated proteins in the PROTAC-treated samples compared to controls.
Label-Free Quantitative (LFQ) Proteomics
This protocol is an alternative to TMT labeling and relies on the direct comparison of peptide signal intensities across different runs.
-
Cell Culture, Treatment, and Lysis: Follow the same procedure as for the TMT-based workflow.
-
Protein Digestion: Prepare peptide samples from each condition as described above.
-
Sample Cleanup: Desalt each peptide sample individually using SPE cartridges.
-
LC-MS/MS Analysis: Analyze each sample separately by LC-MS/MS. It is crucial to ensure high reproducibility in chromatography and mass spectrometer performance between runs.
-
Data Analysis: Use software like MaxQuant with the LFQ algorithm to align the different runs and calculate label-free quantification intensities for each protein. Perform statistical analysis to identify proteins with significant abundance changes.
Visualizing Mechanisms and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved in PROTAC action and their potential off-target effects.
Caption: Mechanism of action of a VHL-based PROTAC.
Caption: Experimental workflow for off-target proteomics profiling.
Caption: Downregulation of MYC signaling by a BET degrader.
Conclusion
The off-target proteomics profiling of VHL-based PROTACs is an indispensable component of their preclinical development. Methodologies such as TMT and label-free quantitative mass spectrometry provide a comprehensive and unbiased view of a PROTAC's selectivity. The examples of MZ1 and DT2216 demonstrate that highly specific degraders can be developed. However, the potential for off-target effects necessitates a thorough evaluation for each new PROTAC molecule. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation, aiding in the design and interpretation of off-target profiling studies and ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
Navigating the In Vivo Maze: A Comparative Guide to Validating PROTAC Mechanism of Action
For researchers, scientists, and drug development professionals venturing into the in vivo validation of Proteolysis Targeting Chimeras (PROTACs), a clear and comprehensive guide to the available methodologies is crucial. This guide provides an objective comparison of key experimental approaches, complete with detailed protocols and supporting data, to empower informed decision-making and robust experimental design.
The unique mechanism of action of PROTACs—hijacking the cell's ubiquitin-proteasome system to induce targeted protein degradation—necessitates a multi-faceted in vivo validation strategy.[1] This guide will delve into the critical experiments required to confirm that a PROTAC is performing as intended within a living organism, moving beyond simple efficacy to mechanistic confirmation.
Core Principles of In Vivo PROTAC Validation
A successful in vivo validation strategy for a PROTAC should unequivocally demonstrate three key events:
-
Target Engagement: The PROTAC must bind to its intended protein of interest (POI) within the complex in vivo environment.
-
Ternary Complex Formation and Ubiquitination: The PROTAC must successfully recruit an E3 ligase to the POI, leading to its ubiquitination.
-
Proteasome-Mediated Degradation: The ubiquitinated POI must be recognized and degraded by the proteasome, resulting in a quantifiable reduction in protein levels.
The following sections will explore the experimental techniques used to interrogate each of these stages, offering a comparative analysis to guide your research.
Key Experimental Approaches for In Vivo Validation
A combination of pharmacokinetics (PK), pharmacodynamics (PD), and direct target modulation assays is essential for a comprehensive in vivo validation of a PROTAC's mechanism of action.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Understanding the relationship between PROTAC exposure (PK) and its biological effect (PD) is fundamental.[2] PK/PD modeling helps to establish a quantitative link between the concentration of the PROTAC in plasma and tissues and the extent of target protein degradation.[3] This is critical for optimizing dosing regimens and predicting human efficacious doses.
Table 1: Comparison of Pharmacokinetic and Pharmacodynamic Methodologies
| Parameter | Methodology | Information Gained | Advantages | Limitations |
| Pharmacokinetics (PK) | LC-MS/MS analysis of plasma, tumor, and other tissues.[4][5] | Drug concentration over time, bioavailability, clearance, half-life, and tissue distribution.[4] | Highly sensitive and specific for quantifying the parent PROTAC and its metabolites.[3][6] | Requires development of a specific and validated bioanalytical method for each PROTAC.[4] |
| Pharmacodynamics (PD) | Western Blot, Immunohistochemistry (IHC), Quantitative Proteomics (Mass Spectrometry). | Target protein levels in tumors and tissues over time and at different dose levels. | Direct measure of the biological effect of the PROTAC on its target. | Can be labor-intensive and may have lower throughput than PK analysis. |
Detailed Experimental Protocols
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a PROTAC in a mouse xenograft model.[7][8]
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or athymic nude), 6-8 weeks old.[8]
-
Cancer cell line expressing the target protein (e.g., MCF-7 for ERα).[8]
-
Matrigel.[8]
-
PROTAC compound.
-
Vehicle for PROTAC formulation (e.g., 0.5% methylcellulose).[8]
-
Calipers.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.[8]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[9]
-
-
PROTAC Administration:
-
Prepare the PROTAC formulation in the appropriate vehicle.
-
Administer the PROTAC to the treatment group via the desired route (e.g., oral gavage) at the predetermined dose and schedule.[9]
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Endpoint Analysis:
Caption: A streamlined workflow for conducting in vivo efficacy studies of PROTACs in xenograft models.
Western Blot Analysis for Target Degradation
Western blotting is a standard technique to quantify the reduction in the level of the target protein in tissues.[10][11]
Materials:
-
Tumor or tissue lysates from the in vivo study.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize tumor or tissue samples in ice-cold RIPA buffer.[9]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.[10]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[11]
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Immunohistochemistry (IHC) for In Situ Protein Degradation
IHC allows for the visualization of target protein degradation within the tumor microenvironment, providing spatial context to the pharmacodynamic effect.[1][4]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[1]
-
Microtome.
-
Xylene and graded ethanol (B145695) series.
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer).[12]
-
Hydrogen peroxide (H₂O₂).
-
Blocking serum.
-
Primary antibody against the target protein.
-
Biotinylated secondary antibody.
-
Avidin-Biotin Complex (ABC) reagent.
-
DAB substrate kit.
-
Hematoxylin.
-
Mounting medium.
Procedure:
-
Tissue Processing:
-
Section the FFPE tumor tissues using a microtome.
-
Deparaffinize and rehydrate the tissue sections.[12]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.[12]
-
-
Staining:
-
Quench endogenous peroxidase activity with H₂O₂.[12]
-
Block non-specific binding with blocking serum.[13]
-
Incubate with the primary antibody overnight at 4°C.[1]
-
Wash and incubate with the biotinylated secondary antibody.[1]
-
Wash and incubate with the ABC reagent.[13]
-
Develop the signal with DAB substrate.[12]
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.[12]
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Visualize and score the staining intensity and percentage of positive cells to assess the reduction in target protein levels.
-
In Vivo Target Engagement using NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be adapted for in vivo applications to confirm that the PROTAC is engaging its target in a living animal.[14][15] This often involves the use of reporter cell lines implanted as xenografts.
Materials:
-
Mice bearing xenografts of a cell line engineered to express a NanoLuc®-target fusion protein.
-
NanoBRET™ tracer compound specific for the target protein.
-
PROTAC compound.
-
In vivo imaging system capable of detecting bioluminescence.
Procedure:
-
Animal Dosing:
-
Administer the NanoBRET™ tracer to the mice.
-
Administer the PROTAC or vehicle to the respective groups.
-
-
In Vivo Imaging:
-
At various time points post-dosing, perform in vivo bioluminescence imaging.
-
-
Analysis:
-
A decrease in the BRET signal in the PROTAC-treated group compared to the vehicle group indicates that the PROTAC is displacing the tracer and engaging the target protein in vivo.
-
Quantitative Proteomics for Global Target and Off-Target Analysis
Mass spectrometry-based quantitative proteomics provides an unbiased and comprehensive view of the changes in the proteome following PROTAC treatment in vivo, confirming on-target degradation and identifying potential off-target effects.
Materials:
-
Flash-frozen tumor or tissue samples.
-
Lysis buffer (e.g., urea-based buffer).
-
DTT and iodoacetamide.
-
Trypsin.
-
Solid-phase extraction (SPE) cartridges for peptide cleanup.
-
LC-MS/MS system.
-
Proteomics data analysis software.
Procedure:
-
Protein Extraction and Digestion:
-
Lyse the tissue samples and extract proteins.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Cleanup:
-
Desalt the peptide samples using SPE cartridges.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using specialized software.
-
Compare the protein abundance between PROTAC-treated and vehicle-treated groups to determine the extent of target degradation and identify any significantly altered off-target proteins.
-
Visualizing the PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Troubleshooting Common In Vivo Challenges
In vivo PROTAC experiments can be complex, and unexpected results are not uncommon.
Table 2: Troubleshooting Guide for In Vivo PROTAC Experiments
| Problem | Potential Cause | Suggested Solution |
| Lack of Efficacy | Poor pharmacokinetic properties (low exposure, rapid clearance). | Optimize the PROTAC's physicochemical properties to improve PK. Consider alternative formulations or routes of administration.[7] |
| Insufficient target engagement in vivo. | Confirm target engagement using an in vivo NanoBRET assay or by measuring unbound drug concentrations in the tumor. | |
| "Hook effect" at high doses. | Perform a full dose-response study to identify the optimal therapeutic window.[7] | |
| Toxicity | On-target toxicity in normal tissues. | Evaluate target expression levels in normal tissues. Consider developing tissue-specific PROTACs. |
| Off-target effects. | Perform unbiased proteomics to identify and characterize off-target proteins. Modify the PROTAC to improve selectivity. | |
| Formulation-related toxicity. | Include a vehicle-only control group to assess the toxicity of the formulation. Test alternative, well-tolerated vehicles.[10] |
By employing a combination of these robust in vivo validation techniques, researchers can build a comprehensive data package that not only demonstrates the efficacy of their PROTAC but also provides clear evidence of its intended mechanism of action, paving the way for successful clinical translation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. waters.com [waters.com]
- 4. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Vivo Quantitative Proteome Profiling: Planning and Evaluation of SILAC Experiments | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of (S,R,S)-AHPC-Me-C10-Br
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of novel chemical compounds like (S,R,S)-AHPC-Me-C10-Br are critical for maintaining laboratory safety and environmental integrity. As a synthesized E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs), this compound requires management as hazardous chemical waste.[1] This guide provides comprehensive, step-by-step procedures for its safe disposal.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following procedures are based on the SDS of the structurally related compound (S,R,S)-AHPC-Me hydrochloride and general guidelines for the disposal of potent research chemicals.[2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and protocols.
Core Principles for Disposal
The foundational principles for the disposal of this compound are waste minimization, segregation, and proper containment. All waste contaminated with this compound must be treated as hazardous and kept separate from other laboratory waste streams.[3][4] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[3][4] The mandated method of disposal is high-temperature incineration by an approved hazardous waste management facility.[5]
Quantitative Data Summary
The following table summarizes key safety and disposal parameters for this compound, based on information for a related compound and general practices for similar chemical agents.
| Parameter | Guideline/Information | Relevance to Disposal |
| GHS Hazard Classification (based on related compound) | Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (Respiratory tract irritation) (Category 3)[2] | Dictates the necessity for personal protective equipment (PPE) and careful handling to avoid exposure during disposal procedures. |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat.[5][6][7] | Essential for preventing skin and eye contact during waste handling and segregation. |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility.[5] | Ensures the complete destruction of the potent compound, preventing environmental contamination. |
| Waste Segregation | Separate solid and liquid waste streams. Halogenated organic waste should be collected in designated containers.[3][7] | Prevents chemical reactions between incompatible waste types and facilitates proper disposal by waste management services. |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with an appropriate solvent.[5][8] | Ensures that spills are contained and managed as hazardous waste, preventing wider contamination. |
Experimental Protocols for Safe Disposal
The proper disposal of this compound is a controlled procedure, not an experiment. The following steps provide a detailed methodology for the safe handling and disposal of waste generated from the use of this compound.
Step 1: Personal Protective Equipment (PPE) Before initiating any waste handling procedures, ensure that appropriate PPE is worn, including double nitrile gloves, a lab coat, and safety goggles with side shields.[5][6][7]
Step 2: Waste Segregation and Collection Establish clearly marked hazardous waste containers in the immediate vicinity of where the work is being performed.[3] All items that come into contact with this compound are to be considered hazardous waste.
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.[3]
-
Procedure: Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the chemical name.[3][5]
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware.[3]
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap.[3] The container must be labeled "Hazardous Waste," with the full chemical name "this compound," and an approximate concentration.[3][5] As this is a halogenated compound, it should be collected in a designated "Halogenated Organic Waste" container if required by your institution.[7]
-
Step 3: Decontamination Thorough decontamination of all non-disposable equipment and surfaces is crucial to prevent cross-contamination and unintended exposure.
-
Procedure: Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid hazardous waste.[5] Follow with a second rinse using water or another suitable solvent. All wipes used in this process must be disposed of as solid hazardous waste.[3]
Step 4: Waste Storage and Disposal Proper storage of hazardous waste is essential while awaiting pickup by waste management services.
-
Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA).[3] Ensure that containers are kept closed except when adding waste and are stored in secondary containment to prevent spills.[9]
-
Disposal: Follow your institution's specific procedures for requesting a hazardous waste pickup.[5] All waste containing this compound must be disposed of through an approved waste disposal facility.[8]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process involved.
Caption: Disposal workflow for this compound.
Caption: Decision tree for waste segregation.
References
- 1. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rscubeprojectspvtltd.com [rscubeprojectspvtltd.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling (S,R,S)-AHPC-Me-C10-Br
For researchers, scientists, and drug development professionals, this guide provides critical safety and logistical information for handling (S,R,S)-AHPC-Me-C10-Br, a synthesized E3 ligase ligand-linker conjugate used in PROTAC research.[1][2]
Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profile of the closely related compound, (S,R,S)-AHPC-Me hydrochloride, and general safety protocols for brominated organic compounds.[3][4] It is imperative to treat this compound as potentially hazardous.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with structurally similar compounds include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[4] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and/or Face Shield | Wear tightly fitting safety goggles. A face shield is recommended for splash protection.[5] |
| Skin/Body | Chemical-resistant Lab Coat | A lab coat should be worn at all times.[6] |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation before use.[5][7] |
| Respiratory | Fume Hood | All handling of the compound should be conducted in a certified chemical fume hood to prevent inhalation.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound from preparation to disposal.
1. Preparation:
-
Thoroughly review the SDS for (S,R,S)-AHPC-Me hydrochloride and any other available safety information for similar compounds.[4]
-
Ensure all required PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents within the fume hood.
2. Handling:
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a draft shield to minimize the risk of the powder becoming airborne.
-
Dissolving and Reaction: Slowly add solvents or reactants to the compound to avoid splashes or aerosols. Keep containers covered whenever possible.
3. Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent.
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, use an inert absorbent material to contain and collect the substance. Place all cleanup materials in a sealed, labeled container for hazardous waste disposal.[7]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container designated for halogenated organic solid waste.[3]
-
Liquid Waste: Collect any liquid waste containing this compound in a designated, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste.[3]
-
Contaminated Labware: Dispose of all contaminated items, such as gloves and wipes, in a sealed bag or container labeled as hazardous waste.[3]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC-Me-C10-NH2, 2376139-52-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
